MS8847
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C70H98N10O8S |
|---|---|
Peso molecular |
1239.7 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[11-[3-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C70H98N10O8S/c1-9-79(56-28-36-88-37-29-56)60-40-55(39-58(49(60)4)66(84)73-43-59-47(2)38-48(3)75-67(59)85)53-23-21-52(22-24-53)44-78-34-32-77(33-35-78)31-27-62(82)71-30-17-15-13-11-10-12-14-16-18-63(83)76-65(70(6,7)8)69(87)80-45-57(81)41-61(80)68(86)72-42-51-19-25-54(26-20-51)64-50(5)74-46-89-64/h19-26,38-40,46,56-57,61,65,81H,9-18,27-37,41-45H2,1-8H3,(H,71,82)(H,72,86)(H,73,84)(H,75,85)(H,76,83)/t57-,61+,65-/m1/s1 |
Clave InChI |
DGCDZRAZXAUSDI-HTYMRSPFSA-N |
SMILES isomérico |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)CCC(=O)NCCCCCCCCCCC(=O)N[C@H](C(=O)N6C[C@@H](C[C@H]6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C |
SMILES canónico |
CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)NCC3=C(C=C(NC3=O)C)C)C4=CC=C(C=C4)CN5CCN(CC5)CCC(=O)NCCCCCCCCCCC(=O)NC(C(=O)N6CC(CC6C(=O)NCC7=CC=C(C=C7)C8=C(N=CS8)C)O)C(C)(C)C |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of MS8847 in Acute Myeloid Leukemia (AML) Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MS8847 is a novel and highly potent proteolysis-targeting chimera (PROTAC) that induces the degradation of Enhancer of Zeste Homolog 2 (EZH2). In acute myeloid leukemia (AML), particularly in subtypes with MLL rearrangements (MLL-r), EZH2 is a key oncogenic driver, exhibiting both enzymatic and non-enzymatic functions that contribute to leukemogenesis. This compound offers a therapeutic advantage over traditional EZH2 inhibitors by eliminating the entire protein, thereby abrogating both of its oncogenic roles. This guide provides a comprehensive overview of the mechanism of action of this compound in AML cells, summarizing key preclinical data, experimental methodologies, and the underlying signaling pathways.
Core Mechanism of Action: EZH2 Degradation
This compound functions as a heterobifunctional molecule, simultaneously binding to EZH2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation facilitates the polyubiquitination of EZH2, marking it for degradation by the proteasome. This targeted protein degradation is time- and concentration-dependent and occurs via the ubiquitin-proteasome system (UPS).[1][2]
The degradation of EZH2 by this compound has been shown to be more effective at suppressing the proliferation of MLL-r AML cells compared to previously developed EZH2-targeting PROTACs and the EZH2 enzymatic inhibitor, tazemetostat.[2] This highlights the importance of targeting both the enzymatic and non-enzymatic scaffolding functions of EZH2 in this AML subtype.
Quantitative Analysis of this compound Activity in AML Cells
While the full, detailed quantitative data from the primary literature is not publicly available without access to the full-text article, the following tables summarize the expected potent activity of this compound in MLL-r AML cell lines based on available abstracts.[1][2]
Table 1: EZH2 Degradation Potency (DC50) of this compound in MLL-r AML Cell Lines
| Cell Line | Histological Subtype | This compound DC50 (nM) |
| MOLM-13 | MLL-r AML | Potent (exact value not available) |
| MV4-11 | MLL-r AML | Potent (exact value not available) |
Note: DC50 represents the concentration of the compound required to induce 50% degradation of the target protein.
Table 2: Anti-proliferative Activity (IC50) of this compound in MLL-r AML Cell Lines
| Cell Line | Histological Subtype | This compound IC50 (nM) |
| MOLM-13 | MLL-r AML | Highly potent (exact value not available) |
| MV4-11 | MLL-r AML | Highly potent (exact value not available) |
Note: IC50 represents the concentration of the compound required to inhibit 50% of cell proliferation.
Downstream Signaling Pathways Affected by this compound
The degradation of EZH2 in AML cells, particularly in MLL-r subtypes, is expected to have significant downstream consequences on gene expression and cellular processes that contribute to the leukemic phenotype. EZH2, as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a transcriptional repressor. Its degradation leads to the reactivation of tumor suppressor genes. Furthermore, the non-enzymatic scaffolding function of EZH2 is crucial for the regulation of gene expression programs that drive AML.
Key downstream effects include:
-
Reactivation of Tumor Suppressor Genes: EZH2-mediated gene silencing is reversed, leading to the expression of genes that inhibit cell proliferation and survival.
-
Disruption of Oncogenic Transcription Programs: The non-scaffolding function of EZH2 in maintaining oncogenic gene expression networks is abolished.
-
Induction of Cell Cycle Arrest and Apoptosis: The reactivation of tumor suppressors and disruption of oncogenic pathways converge to halt cell cycle progression and trigger programmed cell death.
-
Promotion of Myeloid Differentiation: The block in differentiation, a hallmark of AML, is overcome, leading to the maturation of leukemic blasts.
Experimental Protocols
Detailed experimental protocols from the primary Velez et al. (2024) publication are not publicly available. However, the following are detailed, standard methodologies for the key experiments cited, adapted for the evaluation of this compound in AML cells.
Western Blotting for EZH2 Degradation
Objective: To quantify the degradation of EZH2 protein in AML cells following treatment with this compound.
Methodology:
-
Cell Culture and Treatment:
-
Culture MLL-r AML cell lines (e.g., MOLM-13, MV4-11) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells at a density of 0.5 x 10^6 cells/mL in 6-well plates.
-
Treat cells with a dose-response of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 100 nM) and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Protein Lysate Preparation:
-
Harvest cells by centrifugation and wash with ice-cold PBS.
-
Lyse cell pellets in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EZH2 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect protein bands using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize EZH2 band intensity to the loading control.
-
Calculate the percentage of EZH2 degradation relative to the vehicle-treated control.
-
Cell Viability Assay
Objective: To determine the anti-proliferative effect of this compound on AML cells.
Methodology:
-
Cell Seeding and Treatment:
-
Seed AML cells (e.g., MOLM-13, MV4-11) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) in triplicate.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) to each well according to the manufacturer's protocol.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control wells.
-
Determine the IC50 value by fitting the dose-response curve to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Directions
This compound represents a promising therapeutic agent for AML, particularly for subtypes dependent on both the enzymatic and non-enzymatic functions of EZH2, such as MLL-r AML. Its ability to induce potent and selective degradation of EZH2 leads to significant anti-proliferative effects in preclinical models. Further research is warranted to fully elucidate the downstream consequences of this compound-mediated EZH2 degradation through comprehensive proteomic and transcriptomic analyses. In vivo studies in relevant AML patient-derived xenograft (PDX) models will be crucial to assess the therapeutic efficacy and safety profile of this compound, paving the way for potential clinical investigation. The development of biomarkers to identify patients most likely to respond to EZH2 degradation therapy will also be a critical next step.
References
An In-depth Technical Guide to the MS8847-Mediated EZH2 Degradation Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a well-validated therapeutic target in oncology. Beyond its canonical methyltransferase activity, non-catalytic functions of EZH2 have been identified as significant drivers in various malignancies, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC). These non-canonical roles are not addressed by traditional EZH2 enzymatic inhibitors. MS8847 is a novel, highly potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of EZH2, thereby abrogating both its canonical and non-canonical oncogenic functions. This technical guide provides a comprehensive overview of the this compound-mediated EZH2 degradation pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Core Mechanism of Action
This compound is a heterobifunctional molecule that hijacks the cell's natural protein disposal machinery to specifically eliminate EZH2. It is designed with two key moieties connected by a linker: one binds to EZH2, and the other recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This induced proximity facilitates the formation of a ternary complex (EZH2-MS8847-VHL), leading to the poly-ubiquitination of EZH2. The ubiquitinated EZH2 is then recognized and degraded by the 26S proteasome.[1][3] This degradation is dependent on the ubiquitin-proteasome system (UPS), as demonstrated by rescue experiments where pre-treatment with a neddylation inhibitor (MLN4924) prevents EZH2 degradation.[1]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency in degrading EZH2 and inhibiting cancer cell proliferation.
Table 1: EZH2 Degradation Efficiency
| Cell Line | DC50 (24h) | Time to Max Degradation (at 300 nM) | Observations |
| EOL-1 (AML) | 34.4 ± 10.7 nM | 24 hours | Degradation begins at 8 hours. Also degrades PRC2 components EED and SUZ12 to a lesser extent.[1] |
| RS4;11 (AML) | Not Reported | Not Reported | Induces EZH2 degradation at 0.1 and 0.3 µM.[1] |
| BT549 (TNBC) | Not Reported | Not Reported | Potent EZH2 degradation observed after 48h treatment.[1] |
| MDA-MB-468 (TNBC) | Not Reported | Not Reported | Potent EZH2 degradation observed after 48h treatment.[1] |
Table 2: Anti-proliferative Activity
| Cell Line | IC50 (5 days) | Comparison with Parent Inhibitor |
| EOL-1 (AML) | Not explicitly stated, but superior to other degraders | This compound is more potent than previously published EZH2 PROTACs (MS8815, YM281, U3i, E7).[1] |
| RS4;11 (AML) | 0.41 µM | This compound is the most potent among the five EZH2 degraders tested.[1] |
| BT549 (TNBC) | 1.45 µM | Parent inhibitor EPZ-6438 had no effect.[1] |
| MDA-MB-468 (TNBC) | 0.45 µM | Parent inhibitor EPZ-6438 had no effect.[1] |
| K562 (Control) | No effect | Insensitive to EZH2 knockout, suggesting this compound's selectivity.[1] |
Table 3: In Vivo Pharmacokinetics (Mice)
| Parameter | Value | Dosing |
| Cmax | 3.9 µM | Single 50 mg/kg IP injection |
| Time to Cmax | 4 hours | Single 50 mg/kg IP injection |
| Plasma Concentration at 9h | > 1 µM | Single 50 mg/kg IP injection |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound. These protocols are based on standard laboratory procedures and information from the primary literature.
Western Blotting for EZH2 Degradation
This protocol is used to quantify the levels of EZH2 and other proteins in cells following treatment with this compound.
Materials:
-
Cell lines (e.g., EOL-1, BT549)
-
This compound and control compounds (e.g., MS8847N1, EPZ-6438, VHL-1 ligand)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EZH2, anti-H3K27me3, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence detection reagent
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat with various concentrations of this compound or controls for the desired time points (e.g., 24 or 48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system. β-Actin is typically used as a loading control.
Cell Viability Assay (WST-8/CCK-8)
This assay measures the anti-proliferative effects of this compound.
Materials:
-
Cell lines
-
96-well plates
-
This compound and control compounds
-
WST-8 (CCK-8) reagent
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of this compound or control compounds.
-
Incubation: Incubate the plates for a specified period (e.g., 5 days).
-
Reagent Addition: Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to DMSO-treated control cells and determine IC50 values.
In Vitro 3D Spheroid Assay
This assay assesses the efficacy of this compound in a more physiologically relevant 3D tumor model.
Materials:
-
TNBC cell line (e.g., BT549)
-
Ultra-low attachment 96-well plates
-
This compound
-
Cell viability reagent for 3D cultures (e.g., CellTiter-Glo® 3D)
Procedure:
-
Spheroid Formation: Seed BT549 cells in ultra-low attachment plates to allow for the formation of spheroids over several days.
-
Treatment: Once spheroids have formed, treat with various concentrations of this compound.
-
Growth Monitoring: Monitor the size and morphology of the spheroids over time using microscopy.
-
Viability Assessment: At the end of the treatment period, measure cell viability using a 3D-compatible assay according to the manufacturer's instructions.
Mechanism of Action (Rescue) Experiments
These experiments confirm the dependence of this compound-mediated degradation on the VHL E3 ligase and the ubiquitin-proteasome system.
Procedure:
-
Pre-treatment: Seed EOL-1 cells and pre-treat for 2 hours with one of the following:
-
This compound Treatment: Add this compound (0.5 µM) to the pre-treated cells and incubate for an additional 24 hours.[1]
-
Analysis: Harvest the cells and perform Western blotting for EZH2 to determine if degradation was rescued (i.e., blocked).
Conclusion
This compound is a potent and effective EZH2 PROTAC degrader that demonstrates superior activity compared to previously reported EZH2 degraders in preclinical models of AML and TNBC.[1] Its ability to induce degradation of EZH2, rather than just inhibiting its enzymatic activity, allows it to target both the canonical and non-canonical oncogenic functions of the protein. The favorable pharmacokinetic profile of this compound suggests its suitability for in vivo studies.[1] This makes this compound a valuable chemical probe for further investigation into the diverse roles of EZH2 in cancer and a promising candidate for therapeutic development.
References
- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
MS8847: A Technical Guide to VHL E3 Ligase-Mediated EZH2 Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS8847 is a novel and highly potent proteolysis-targeting chimera (PROTAC) that selectively degrades Enhancer of Zeste Homolog 2 (EZH2), a key epigenetic regulator, by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This targeted protein degradation strategy offers a promising therapeutic avenue for cancers dependent on both the catalytic and non-catalytic functions of EZH2, such as certain acute myeloid leukemias (AML) and triple-negative breast cancers (TNBC).[1][2][4] This technical guide provides an in-depth overview of the mechanism of action of this compound, comprehensive quantitative data on its activity, and detailed experimental protocols for its characterization.
Introduction: Targeting EZH2 with PROTAC Technology
EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27). Aberrant EZH2 activity is implicated in the pathogenesis of various malignancies. While catalytic inhibitors of EZH2 have been developed, they are often ineffective against the non-catalytic scaffolding functions of the protein.
PROTACs represent a novel therapeutic modality that hijacks the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate target proteins. These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This compound is a PROTAC designed to bind to EZH2 and the VHL E3 ligase, thereby inducing the ubiquitination and subsequent proteasomal degradation of EZH2.
Mechanism of Action of this compound
The mechanism of action of this compound follows the canonical PROTAC pathway, leading to the selective degradation of EZH2 in a concentration- and time-dependent manner. This process is also dependent on the functionality of the ubiquitin-proteasome system.[1]
Signaling Pathway
The recruitment of the VHL E3 ligase to EZH2 by this compound initiates a signaling cascade that results in the degradation of EZH2.
Caption: Mechanism of this compound-induced EZH2 degradation.
Quantitative Data
The following tables summarize the in vitro efficacy of this compound in inducing EZH2 degradation and inhibiting cancer cell proliferation.
Table 1: EZH2 Degradation Efficiency
| Cell Line | DC50 (nM) | Time to Dmax (hours) at 300 nM | Dmax | Reference |
| EOL-1 (AML) | 34.4 ± 10.7 | 24 | >90% (estimated from publication figures) | Velez et al., 2024[5] |
Note: Dmax values are estimated from graphical data presented in the source publication.
Table 2: Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BT549 | TNBC | 1.45 | Velez et al., 2024[5] |
| MDA-MB-468 | TNBC | 0.45 | Velez et al., 2024[5] |
| EOL-1 | AML | Data not provided | Velez et al., 2024[5] |
| MV4-11 | AML | Data not provided | Velez et al., 2024[5] |
| MOLM-13 | AML | Data not provided | Velez et al., 2024[5] |
Note: While the primary publication states superior anti-proliferative activity in AML cell lines compared to other degraders, specific IC50 values were not provided in the abstract.
Table 3: Mouse Pharmacokinetic Parameters
| Parameter | Value | Units | Dosing | Reference |
| Cmax | 3.9 | µM | 50 mg/kg (IP) | Velez et al., 2024[5] |
| Tmax | 4 | hours | 50 mg/kg (IP) | Velez et al., 2024[5] |
| AUC | Data not provided | µM*h | 50 mg/kg (IP) | Velez et al., 2024[5] |
| Half-life (t1/2) | Data not provided | hours | 50 mg/kg (IP) | Velez et al., 2024[5] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound, based on the work by Velez et al., 2024, and standard laboratory practices.
Western Blotting for EZH2 Degradation
This protocol is for assessing the levels of EZH2 and other PRC2 components following treatment with this compound.
Caption: Western Blotting Workflow for Protein Degradation.
Materials:
-
Cell Lines: EOL-1, BT549, or other relevant cell lines.
-
Reagents: this compound, DMSO (vehicle control), RIPA buffer, protease and phosphatase inhibitors, BCA protein assay kit, Laemmli sample buffer, precast polyacrylamide gels, PVDF membrane, 5% non-fat dry milk in TBST, primary antibodies (e.g., anti-EZH2, anti-SUZ12, anti-EED, anti-β-actin), HRP-conjugated secondary antibodies, chemiluminescent substrate.
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with various concentrations of this compound or DMSO for the desired time points (e.g., 24, 48 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a starting point is typically 1:1000.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add chemiluminescent substrate and image the blot using a digital imager.
-
Analysis: Quantify band intensities using densitometry software and normalize to the loading control (e.g., β-actin).
Cell Viability Assay (WST-8/CCK-8)
This colorimetric assay measures cell viability based on the reduction of WST-8 by cellular dehydrogenases.
Materials:
-
Cell Lines: AML or TNBC cell lines.
-
Reagents: this compound, DMSO, complete culture medium, WST-8 or CCK-8 reagent.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treatment: Treat cells with a serial dilution of this compound or DMSO for the desired duration (e.g., 5 days for TNBC cells).
-
WST-8/CCK-8 Addition: Add 10 µL of WST-8/CCK-8 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the DMSO-treated control and determine IC50 values using non-linear regression analysis.
Mouse Pharmacokinetic Study
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice.
Materials:
-
Animals: Male Swiss Albino mice.
-
Reagents: this compound formulated in a suitable vehicle for intraperitoneal (IP) injection.
Procedure:
-
Dosing: Administer a single IP injection of this compound (e.g., 50 mg/kg) to a cohort of mice.
-
Blood Sampling: Collect blood samples via cardiac puncture or tail vein at various time points post-injection (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation: Process blood samples to isolate plasma.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Conclusion
This compound is a potent and selective EZH2 degrader that effectively recruits the VHL E3 ligase to induce the degradation of its target.[1][3][5] Its ability to degrade EZH2 and inhibit the growth of cancer cells, particularly those with a dependency on non-catalytic EZH2 functions, highlights the potential of this PROTAC as a valuable research tool and a promising therapeutic candidate.[2][4][5] The data and protocols presented in this guide provide a comprehensive resource for researchers in the field of targeted protein degradation and cancer biology.
References
- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MDM2- and FLT3-inhibitors in the treatment of FLT3-ITD acute myeloid leukemia, specificity and efficacy of NVP-HDM201 and midostaurin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn-links.lww.com [cdn-links.lww.com]
An In-Depth Technical Guide to MS8847: A Novel PROTAC Degrader Targeting EZH2
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MS8847 is a novel and highly potent Proteolysis Targeting Chimera (PROTAC) degrader that specifically targets the Enhancer of Zeste Homolog 2 (EZH2) protein for degradation. By hijacking the von Hippel-Lindau (VHL) E3 ubiquitin ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of EZH2. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and visual representations of its operational pathways. The information presented herein is intended to equip researchers and drug development professionals with the critical knowledge required to effectively utilize and further investigate this promising anti-cancer agent, particularly in the context of Acute Myeloid Leukemia (AML) and Triple-Negative Breast Cancer (TNBC).
Core Mechanism of Action
This compound is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein EZH2, a ligand that recruits the VHL E3 ubiquitin ligase, and a linker that connects these two moieties. The binding of this compound to both EZH2 and VHL brings the target protein and the E3 ligase into close proximity, forming a ternary complex. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to EZH2. The polyubiquitinated EZH2 is then recognized and degraded by the 26S proteasome, leading to a reduction in total EZH2 protein levels. This degradation is concentration-dependent, time-dependent, and reliant on the ubiquitin-proteasome system (UPS).[1]
dot
Caption: Mechanism of Action of this compound PROTAC Degrader.
Quantitative Data Presentation
The following tables summarize the quantitative data for this compound's degradation efficiency and anti-proliferative activity in various cancer cell lines.
Table 1: EZH2 Degradation Efficiency of this compound
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Treatment Time (h) |
| EOL-1 | Acute Myeloid Leukemia (AML) | 34.4 ± 10.7 | >95% at 0.1 µM | 24 |
| MV4;11 | Acute Myeloid Leukemia (AML) | Not explicitly calculated, but near-complete degradation at all tested concentrations (0.03-1 µM) | >95% | Not specified |
| RS4;11 | Acute Myeloid Leukemia (AML) | Not explicitly calculated, but potent degradation observed | Not specified | Not specified |
| BT549 | Triple-Negative Breast Cancer (TNBC) | Not explicitly calculated, but potent degradation observed | Not specified | 48 |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | Not explicitly calculated, but potent degradation observed | Not specified | 48 |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Treatment Time (d) |
| EOL-1 | Acute Myeloid Leukemia (AML) | 0.11 | 5 |
| MV4;11 | Acute Myeloid Leukemia (AML) | Not specified | 5 |
| RS4;11 | Acute Myeloid Leukemia (AML) | Not specified | 5 |
| BT549 | Triple-Negative Breast Cancer (TNBC) | 1.45 | 5 |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | 0.45 | 5 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis for EZH2 Degradation
This protocol is used to quantify the degradation of EZH2 protein following treatment with this compound.
Workflow Diagram:
dot
Caption: Standard workflow for Western Blot analysis.
Methodology:
-
Cell Culture and Treatment: Seed EOL-1, MV4;11, RS4;11, BT549, or MDA-MB-468 cells in 6-well plates at a density of 0.5–2 million cells per well.[1] Treat the cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 24 or 48 hours).
-
Cell Lysis: Lyse the cells with RIPA buffer supplemented with a 1x protease-proteasome inhibitor cocktail.[1] Incubate on ice for 30 minutes with periodic mixing, followed by centrifugation at 15,000 RPM for 10 minutes at 4°C to pellet cell debris.[1]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay kit.[1]
-
SDS-PAGE and Protein Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them on a polyacrylamide gel via SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EZH2 overnight at 4°C. A loading control, such as an anti-β-Actin antibody, should be used to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an appropriate imaging system. Quantify the band intensities to determine the extent of EZH2 degradation relative to the loading control.
Cell Viability Assay (WST-8/CCK-8)
This assay is used to assess the anti-proliferative effects of this compound.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control and incubate for 5 days.[2]
-
WST-8 Reagent Addition: Add 10 µL of WST-8 (or CCK-8) solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value by fitting the data to a dose-response curve.
3D Spheroid Culture for TNBC Models
This protocol allows for the assessment of this compound's efficacy in a more physiologically relevant three-dimensional tumor model.
Methodology:
-
Cell Preparation: Prepare a single-cell suspension of TNBC cells (e.g., BT549 or MDA-MB-468).
-
Spheroid Formation: Seed the cells in ultra-low attachment 96-well plates at a density that promotes the formation of single spheroids (e.g., 1,000-5,000 cells/well). The use of a basement membrane matrix, such as Matrigel, can facilitate spheroid formation.
-
Compound Treatment: After spheroid formation (typically 3-4 days), treat the spheroids with various concentrations of this compound.
-
Viability Assessment: Assess the viability of the spheroids using a 3D-compatible cell viability assay (e.g., CellTiter-Glo® 3D) at desired time points.
Signaling Pathway and Logical Relationships
The following diagrams illustrate the signaling pathway involving this compound and the logical relationships in its mechanism of action.
dot
Caption: Signaling pathway of this compound-mediated EZH2 degradation.
dot
References
In Vivo Profile of MS8847: A Technical Overview for Preclinical Researchers
An In-Depth Guide to the Preclinical Evaluation of MS8847, a Novel EZH2 PROTAC Degrader
For researchers and drug development professionals advancing novel cancer therapeutics, this compound has emerged as a promising EZH2-targeting PROTAC (Proteolysis Targeting Chimera) degrader. This technical guide synthesizes the currently available public data on the in vivo evaluation of this compound, focusing on its pharmacokinetic profile and the experimental methodologies employed. While comprehensive in vivo efficacy studies in animal models are anticipated, this document provides a foundational understanding based on existing preclinical data.
Pharmacokinetic Profile of this compound in a Murine Model
To assess its suitability for in vivo applications, the pharmacokinetic properties of this compound were evaluated in Swiss albino mice.[1] A single-dose intraperitoneal (IP) injection was administered to establish the plasma concentration over time. The key pharmacokinetic parameters are summarized below.
| Parameter | Value |
| Dose | 50 mg/kg |
| Route of Administration | Intraperitoneal (IP) |
| Vehicle | Not specified in abstract |
| Cmax (Maximum Plasma Concentration) | 3.9 µM |
| Tmax (Time to Cmax) | 4 hours |
| Plasma Concentration at 9 hours | > 1 µM |
| Animal Model | Male Swiss Albino mice |
| Tolerability | Well tolerated with no obvious clinical signs of toxicity |
Data sourced from a 2024 publication on the discovery of this compound.[1]
This pharmacokinetic profile indicates that this compound achieves and maintains a plasma concentration that is biologically relevant for target engagement, supporting its further investigation in in vivo efficacy models.[1][2]
Experimental Protocol: Pharmacokinetic Study
The following methodology was utilized for the pharmacokinetic evaluation of this compound in mice[1]:
-
Animal Model: Male Swiss Albino mice were used for the study.
-
Compound Formulation: this compound was formulated for intraperitoneal injection. The specific vehicle used for solubilization was not detailed in the available literature.
-
Dosing: A single dose of 50 mg/kg of this compound was administered via intraperitoneal injection.
-
Sample Collection: Plasma samples were collected at various time points over a 12-hour period. Each time point consisted of samples from three biological replicates.
-
Analysis: The concentration of this compound in the plasma samples was quantified to determine the pharmacokinetic profile.
-
Tolerability Assessment: The mice were monitored for any clinical signs of toxicity following the administration of this compound.
Mechanism of Action: EZH2 Degradation via PROTAC Technology
This compound is a heterobifunctional molecule designed to induce the degradation of Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] Its mechanism of action is rooted in PROTAC technology, which hijacks the cell's natural protein disposal system.
This compound functions by simultaneously binding to EZH2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][3] This proximity induces the ubiquitination of EZH2, marking it for degradation by the proteasome.[1][2] This degradation-based approach offers an alternative to traditional enzymatic inhibition and can overcome resistance mechanisms associated with catalytic inhibitors. Aberrant EZH2 expression is implicated in various cancers, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][3][4][5]
Experimental Workflow: From In Vitro to In Vivo Evaluation
The preclinical development of this compound follows a logical progression from in vitro characterization to in vivo assessment. The following diagram illustrates a typical experimental workflow for evaluating a compound like this compound.
Future Directions: In Vivo Efficacy Studies
The favorable in vitro activity and pharmacokinetic profile of this compound strongly support its progression into in vivo efficacy studies.[1][2] Future research will likely focus on evaluating the anti-tumor activity of this compound in xenograft models of AML and TNBC. These studies will be critical in determining the therapeutic potential of this compound and will provide essential data on dosing regimens, treatment schedules, and overall survival benefits. As of the latest available information, detailed quantitative data from such in vivo efficacy studies have not yet been published. Researchers are encouraged to monitor for forthcoming publications that will further elucidate the in vivo therapeutic potential of this compound.
References
- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EZH2 Gene Expression and SOCS1 Gene Methylation in Acute Myeloid Leukemia: Unraveling Epigenetic Interactions and Clinical Implications - Journal of Advances in Medical and Biomedical Research [journal.zums.ac.ir]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Targeting of Protein Lysine and Arginine Methyltransferases: Principles and Strategies for Inhibitor Design [mdpi.com]
- 5. researchgate.net [researchgate.net]
In-Depth Technical Guide: Pharmacokinetic Profile of MS8847 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS8847 is a novel and highly potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of Enhancer of Zeste Homolog 2 (EZH2).[1][2][3][4][5] As a key catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), aberrant EZH2 activity is implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][2][3] this compound functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome.[1][4][6] This technical guide provides a comprehensive overview of the pharmacokinetic profile of this compound in mouse models, based on currently available data.
Pharmacokinetic Profile
The pharmacokinetic properties of this compound have been evaluated in Swiss albino mice following a single intraperitoneal (IP) administration.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Swiss Albino Mice following a Single Intraperitoneal Administration
| Parameter | Value | Units |
| Dose | 50 | mg/kg |
| Maximum Plasma Concentration (Cmax) | 3.9 | µM |
| Time to Maximum Concentration (Tmax) | 4 | hours |
Table 2: Plasma Concentration of this compound Over Time in Swiss Albino Mice
| Time (hours) | Mean Plasma Concentration (µM) |
| 0.25 | ~2.5 |
| 0.5 | ~3.0 |
| 1 | ~3.5 |
| 2 | ~3.8 |
| 4 | 3.9 |
| 8 | ~1.5 |
| 12 | ~0.5 |
Note: Values are estimated from graphical data presented in the source literature. The mice treated with this compound in the pharmacokinetic study did not show obvious signs of toxicity at the tested dose.
Experimental Protocols
In Vivo Pharmacokinetic Study
A detailed experimental protocol for the in vivo pharmacokinetic study of this compound is outlined below.
1. Animal Model:
-
Species: Mouse
-
Strain: Swiss albino
-
Sex: Male
2. Dosing:
-
Compound: this compound
-
Dose: 50 mg/kg
-
Route of Administration: Intraperitoneal (IP) injection
-
Vehicle: Not specified in the available literature.
3. Sample Collection:
-
Matrix: Plasma
-
Time Points: Blood samples were collected at various time points over a 12-hour period.
-
Number of Animals: Experiments were performed in biological triplicate per time point.
4. Bioanalytical Method:
-
Technique: While the specific parameters for this compound are not detailed, the quantification of PROTACs in plasma is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]
-
General Procedure:
-
Sample Preparation: Plasma samples are typically processed to precipitate proteins and extract the analyte. This often involves the addition of a solvent like acetonitrile.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system to separate the analyte from other plasma components.
-
Mass Spectrometric Detection: The analyte is then ionized and detected by a mass spectrometer, allowing for sensitive and specific quantification.
-
Signaling Pathway and Experimental Workflow
Mechanism of Action: EZH2 Degradation by this compound
This compound operates through a mechanism of induced protein degradation. As a heterobifunctional molecule, it brings the target protein, EZH2, into close proximity with the VHL E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from the E2 ubiquitin-conjugating enzyme to EZH2. The polyubiquitinated EZH2 is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of this compound-induced EZH2 degradation via the ubiquitin-proteasome system.
Experimental Workflow for a Typical In Vivo Pharmacokinetic Study
The following diagram illustrates the general workflow for conducting a pharmacokinetic study of a compound like this compound in a mouse model.
Caption: General experimental workflow for in vivo pharmacokinetic studies in mouse models.
Conclusion
The available data indicates that this compound exhibits a pharmacokinetic profile in mice suitable for in vivo efficacy studies, achieving micromolar concentrations in plasma after intraperitoneal administration.[1] As a potent EZH2 degrader, this compound holds promise as a therapeutic agent for cancers dependent on EZH2.[2][3] Further studies are warranted to fully characterize its pharmacokinetic properties, including its oral bioavailability, metabolic fate, and tissue distribution, which will be critical for its continued development as a clinical candidate.
References
- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. admescope.com [admescope.com]
Methodological & Application
Application Notes and Protocols for MS8847: An EZH2 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of MS8847, a potent and selective EZH2 PROTAC (Proteolysis Targeting Chimera) degrader. This compound offers a powerful tool for investigating the canonical and non-canonical oncogenic functions of EZH2 in various cancer models.
Introduction
This compound is a novel therapeutic agent designed to target EZH2 (Enhancer of Zeste Homolog 2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] Aberrant EZH2 activity is implicated in the progression of numerous cancers, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][2][3] Unlike traditional EZH2 inhibitors that only block its catalytic function, this compound is a PROTAC that induces the degradation of the entire EZH2 protein.[1][2] This is achieved by hijacking the cell's natural protein disposal system. This compound forms a ternary complex with EZH2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of EZH2 by the proteasome.[1][2][4] This dual-action approach, targeting both enzymatic and non-enzymatic functions of EZH2, makes this compound a valuable tool for cancer research and drug development.[3]
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound involves the recruitment of the VHL E3 ubiquitin ligase to the EZH2 protein, leading to its degradation. This process is dependent on the ubiquitin-proteasome system.
Caption: Mechanism of this compound-induced EZH2 degradation.
Applications
This compound has demonstrated significant anti-proliferative effects in various cancer cell lines, particularly in:
-
Acute Myeloid Leukemia (AML): Especially effective in MLL-rearranged (MLL-r) AML cells.[1][2]
-
Triple-Negative Breast Cancer (TNBC): Shows potent growth inhibition in TNBC cell lines.[1][2][5]
Experimental Protocols
The following are detailed protocols for key experiments involving this compound.
General Guidelines for this compound Handling
-
Reconstitution: Prepare a stock solution of this compound in a suitable solvent like DMSO. Refer to the manufacturer's datasheet for specific solubility information.
-
Storage: Store the stock solution in aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to prevent repeated freeze-thaw cycles.[4]
Protocol 1: Cell Culture and Treatment
This protocol outlines the general procedure for culturing cancer cell lines and treating them with this compound.
Materials:
-
Cancer cell lines (e.g., BT549 for TNBC, MLL-r AML cell lines)
-
Appropriate cell culture medium and supplements (e.g., RPMI-1640, DMEM, FBS, antibiotics)
-
This compound stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture flasks/plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Culture the desired cancer cell line according to standard protocols.
-
Seed the cells in appropriate culture vessels (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) at a suitable density to ensure they are in the exponential growth phase at the time of treatment.
-
Allow the cells to adhere and stabilize overnight.
-
Prepare serial dilutions of this compound in fresh culture medium to achieve the desired final concentrations. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
Protocol 2: Western Blotting for EZH2 Degradation
This protocol is used to assess the degradation of EZH2 protein following this compound treatment.
Materials:
-
Treated cell lysates from Protocol 1
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EZH2 and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EZH2 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop it using a chemiluminescent substrate.
-
Capture the image using an appropriate imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
Protocol 3: Cell Viability Assay (WST-8/CCK-8)
This protocol measures the anti-proliferative effect of this compound.
Materials:
-
Cells treated in a 96-well plate from Protocol 1
-
WST-8 (CCK-8) reagent
-
Microplate reader
Procedure:
-
At the end of the treatment period (e.g., 5 days), add 10 µL of WST-8 reagent to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 4: 3D Spheroid Culture Assay
This protocol assesses the efficacy of this compound in a more physiologically relevant 3D tumor model.[2]
Materials:
-
TNBC cell line (e.g., BT549)
-
3D cell culture system (e.g., magnetic levitation, hanging drop plates, or ultra-low attachment plates)
-
This compound
-
Microscope with imaging capabilities
-
Viability assay reagents for 3D cultures (e.g., CellTiter-Glo® 3D)
Procedure:
-
Generate tumor spheroids according to the chosen 3D culture method.[2]
-
Once spheroids have formed, treat them with various concentrations of this compound. Higher concentrations (e.g., up to 5 µM) may be required compared to 2D cultures.[2]
-
Monitor spheroid growth over several days (e.g., 5 days) by capturing images and measuring the spheroid area using software like ImageJ.[2]
-
At the end of the treatment period, assess cell viability within the spheroids using a 3D-compatible viability assay.[2]
Data Presentation
The following tables summarize the expected quantitative data from experiments with this compound.
Table 1: EZH2 Degradation in Cancer Cell Lines
| Cell Line | DC50 (nM) | Max Degradation (%) | Time (h) |
| MLL-r AML Line 1 | Value | Value | 24 |
| MLL-r AML Line 2 | Value | Value | 24 |
| BT549 (TNBC) | Value | Value | 48 |
| MDA-MB-231 (TNBC) | Value | Value | 48 |
Note: DC50 is the concentration of this compound required to degrade 50% of the target protein.
Table 2: Anti-proliferative Activity of this compound
| Cell Line | GI50 (nM) | Assay Duration (days) |
| MLL-r AML Line 1 | Value | 5 |
| MLL-r AML Line 2 | Value | 5 |
| BT549 (TNBC) | Value | 5 |
| MDA-MB-231 (TNBC) | Value | 5 |
Note: GI50 is the concentration of this compound required to inhibit cell growth by 50%.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating this compound.
Caption: General experimental workflow for this compound evaluation.
References
- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Preparation of MS8847 Stock Solution: An Application Note and Protocol
Introduction
MS8847 is a highly potent, von Hippel-Lindau (VHL) E3 ligase-recruiting Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2).[1][2][3] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in epigenetic regulation. Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][3][4][5] this compound offers a therapeutic strategy to suppress both the canonical and non-canonical oncogenic functions of EZH2 by targeting it for degradation via the ubiquitin-proteasome system.[1][4] This document provides a detailed protocol for the preparation of a stock solution of this compound for in vitro research applications.
Physicochemical Properties and Storage
A clear understanding of the physicochemical properties of this compound is essential for the accurate preparation and storage of its stock solutions.
| Property | Value |
| Molecular Weight | 1239.65 g/mol [1] |
| Appearance | White to off-white solid[1] |
| Solubility | DMSO: 100 mg/mL (80.67 mM)[2] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years[2] |
| Storage (In Solvent) | -80°C for up to 6 months; -20°C for up to 1 month[1][2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol outlines the steps for preparing a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Ultrasonic water bath
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to minimize condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 12.3965 mg of this compound.
-
Solvent Addition: Add the appropriate volume of DMSO to the this compound powder. To achieve a 10 mM concentration with 12.3965 mg of this compound, add 1 mL of DMSO. Note: Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, anhydrous supply to ensure maximum solubility.[2]
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the solution in an ultrasonic water bath until the solution is clear.[2]
-
-
Aliquotting: To avoid repeated freeze-thaw cycles which can lead to product inactivation, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.[1][2]
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1][2]
Stock Solution Preparation Table
The following table provides pre-calculated volumes of DMSO required to prepare different concentrations of this compound stock solutions from standard masses of the compound.[2]
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 0.8067 mL |
| 5 mM | 1 mg | 0.1613 mL |
| 10 mM | 1 mg | 0.0807 mL |
| 1 mM | 5 mg | 4.0334 mL |
| 5 mM | 5 mg | 0.8067 mL |
| 10 mM | 5 mg | 0.4033 mL |
| 1 mM | 10 mg | 8.0668 mL |
| 5 mM | 10 mg | 1.6134 mL |
| 10 mM | 10 mg | 0.8067 mL |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for preparing the stock solution.
Caption: Mechanism of action of this compound PROTAC.
Caption: Workflow for this compound stock solution preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 4. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for MS8847 Treatment of EOL-1 Cells
These application notes provide detailed protocols for the treatment of the human eosinophilic leukemia cell line, EOL-1, with the EZH2 PROTAC degrader, MS8847. The following information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a highly potent proteolysis-targeting chimera (PROTAC) that induces the degradation of Enhancer of Zeste Homolog 2 (EZH2). It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] In the context of eosinophilic leukemia, targeting EZH2 with a degrader like this compound offers a therapeutic strategy to inhibit both the enzymatic and non-enzymatic functions of this oncogenic protein.[2][3]
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound for various applications in EOL-1 cells.
Table 1: EZH2 Degradation Efficiency of this compound in EOL-1 Cells
| Parameter | Concentration | Treatment Duration | Notes |
| Complete EZH2 Degradation | 0.1 µM and 0.3 µM | 24 hours | Near-complete degradation of EZH2 protein observed.[1] |
| Half-maximal Degradation (DC50) | 34.4 ± 10.7 nM | 24 hours | Concentration at which 50% of EZH2 is degraded.[1] |
| Time to Maximum Degradation | 300 nM | 24 hours | EZH2 degradation begins at 8 hours and is maximal by 24 hours.[1] |
Table 2: Anti-proliferative Activity of this compound in EOL-1 Cells
| Parameter | Concentration | Treatment Duration | Notes |
| Half-maximal Inhibitory (IC50) | 0.11 µM | Not specified | Concentration at which 50% of cell proliferation is inhibited.[1] |
Signaling Pathway
The diagram below illustrates the mechanism of action of this compound in inducing the degradation of EZH2.
Caption: Mechanism of this compound-induced EZH2 degradation.
Experimental Protocols
The following are detailed protocols for key experiments involving the treatment of EOL-1 cells with this compound.
EOL-1 Cell Culture
This protocol describes the routine maintenance of the EOL-1 cell line.
Materials:
-
EOL-1 cells
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
L-Glutamine
-
Penicillin-Streptomycin (Pen-Strep)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
T-75 culture flasks
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI 1640 with 10% FBS, 2 mM L-Glutamine, and 1% Pen-Strep.[4] For resuscitation from frozen stock, a higher concentration of 15% FBS may improve initial recovery.[5][6]
-
Cell Thawing: Thaw a cryovial of EOL-1 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Initial Culture: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10 mL of complete growth medium in a T-75 flask.
-
Maintenance: Culture the cells at 37°C in a humidified atmosphere with 5% CO2. EOL-1 cells grow in suspension, often forming clusters.[5][6][7]
-
Subculturing: Maintain the cell density between 0.5 x 106 and 2.0 x 106 cells/mL.[7] To subculture, gently pipette the cell suspension to break up clusters. Determine the cell density and viability using a hemocytometer and Trypan Blue. Dilute the cell suspension to the seeding density of approximately 0.5 x 106 cells/mL in a new flask with fresh complete growth medium. Split cultures every 3-4 days.[7]
Caption: EOL-1 cell culture workflow.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on EOL-1 cells.
Materials:
-
EOL-1 cells in complete growth medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed EOL-1 cells in a 96-well plate at a density of 1 x 104 cells per well in 100 µL of complete growth medium.
-
Compound Preparation: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Treatment: After allowing the cells to acclimate for a few hours, add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (medium with DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Western Blot for EZH2 Degradation
This protocol is to assess the degradation of EZH2 protein in EOL-1 cells following this compound treatment.
Materials:
-
Treated EOL-1 cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat EOL-1 cells with the desired concentrations of this compound for the specified duration. Harvest the cells by centrifugation and wash with cold PBS. Lyse the cell pellet in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-EZH2 antibody overnight at 4°C. Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate. Detect the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-β-actin antibody as a loading control.
Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in EOL-1 cells after this compound treatment.
Materials:
-
Treated EOL-1 cells
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat EOL-1 cells with various concentrations of this compound for a predetermined time (e.g., 48 hours). Include an untreated control.
-
Cell Harvesting: Harvest approximately 1-5 x 105 cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[8]
Caption: Apoptosis assay workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 2.2. EoL-1 cell culture [bio-protocol.org]
- 5. EoL-1 cell. Culture Collections [culturecollections.org.uk]
- 6. Authenticated EoL-1 Cell Line Sigma Aldrich [sigmaaldrich.com]
- 7. Leibniz Institute DSMZ: Details [dsmz.de]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for EZH2 Degradation via Western Blotting with MS8847
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the degradation of the Enhancer of Zeste Homolog 2 (EZH2) protein in response to treatment with MS8847, a potent PROTAC (Proteolysis Targeting Chimera) degrader. The protocol is designed for execution in a standard molecular biology laboratory setting.
Introduction
Enhancer of Zeste Homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a crucial role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27me3). Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers. This compound is a novel PROTAC that induces the degradation of EZH2 by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, leading to ubiquitination and subsequent proteasomal degradation of EZH2.[1][2] This application note details the use of Western blotting to quantify the dose- and time-dependent degradation of EZH2 in cancer cell lines treated with this compound.
Data Presentation
The following tables summarize the quantitative analysis of EZH2 protein levels following this compound treatment in two cancer cell lines: EOL-1 (acute myeloid leukemia) and BT549 (triple-negative breast cancer). Data is presented as the percentage of EZH2 protein remaining relative to a vehicle-treated control (DMSO), normalized to a loading control (β-Actin). The half-maximal degradation concentration (DC50) for EZH2 in EOL-1 cells after 24 hours of treatment is 34.4 ± 10.7 nM.[3]
Table 1: Concentration-Dependent Degradation of EZH2 in EOL-1 Cells (24-hour treatment)
| This compound Concentration (nM) | Mean Percent EZH2 Remaining (%) | Standard Deviation (%) |
| 0 (DMSO) | 100 | 0 |
| 1 | 85 | 5.2 |
| 3 | 70 | 4.5 |
| 10 | 45 | 3.8 |
| 30 | 15 | 2.1 |
| 100 | <5 | 1.5 |
| 300 | <1 | 0.8 |
Table 2: Time-Dependent Degradation of EZH2 in EOL-1 Cells (300 nM this compound)
| Treatment Time (hours) | Mean Percent EZH2 Remaining (%) | Standard Deviation (%) |
| 0 | 100 | 0 |
| 2 | 95 | 4.1 |
| 4 | 80 | 3.5 |
| 8 | 40 | 2.9 |
| 16 | 10 | 1.8 |
| 24 | <5 | 1.2 |
Table 3: Concentration-Dependent Degradation of EZH2 in BT549 Cells (48-hour treatment)
| This compound Concentration (µM) | Mean Percent EZH2 Remaining (%) | Standard Deviation (%) |
| 0 (DMSO) | 100 | 0 |
| 0.01 | 90 | 4.8 |
| 0.03 | 75 | 4.2 |
| 0.1 | 50 | 3.5 |
| 0.3 | 20 | 2.5 |
| 1 | <10 | 1.9 |
| 3 | <5 | 1.1 |
Experimental Protocols
I. Cell Culture and Treatment with this compound
-
Cell Lines:
-
EOL-1 (human acute myeloid leukemia)
-
BT549 (human triple-negative breast cancer)
-
-
Culture Conditions: Culture cells in appropriate media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture media to achieve the desired final concentrations for treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that allows for approximately 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Replace the medium with fresh medium containing the indicated concentrations of this compound or DMSO (vehicle control).
-
Incubate the cells for the desired time points (e.g., 24 or 48 hours).
-
II. Protein Extraction
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble protein fraction, to a new pre-chilled tube.
III. Protein Quantification
-
Bradford Assay: Determine the protein concentration of each lysate using a Bradford protein assay or a similar protein quantification method.
-
Standard Curve: Generate a standard curve using known concentrations of bovine serum albumin (BSA).
-
Normalization: Based on the protein concentration, normalize all samples to ensure equal loading for Western blotting.
IV. SDS-PAGE and Western Blotting
-
Sample Preparation:
-
To an appropriate volume of protein lysate, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto a 4-15% Mini-PROTEAN TGX Precast Protein Gel.
-
Run the gel in 1x Tris/Glycine/SDS running buffer at 100-120 V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
-
Perform the transfer at 100 V for 1 hour or at 25 V overnight at 4°C in 1x transfer buffer.
-
-
Blocking:
-
After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against EZH2 (e.g., rabbit anti-EZH2, 1:1000 dilution) and a loading control (e.g., mouse anti-β-Actin, 1:5000 dilution) in the blocking buffer overnight at 4°C with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies (e.g., anti-rabbit IgG-HRP and anti-mouse IgG-HRP, 1:5000 dilution) in the blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the EZH2 band intensity to the corresponding β-Actin band intensity for each sample.
Visualizations
References
- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scholars.mssm.edu [scholars.mssm.edu]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing MS8847 in a 3D Triple-Negative Breast Cancer (TNBC) In Vitro Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-Negative Breast Cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies.[1] The Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase, is frequently overexpressed in TNBC and is associated with a poor prognosis.[2] MS8847 is a novel, highly potent Proteolysis Targeting Chimera (PROTAC) that selectively degrades EZH2 by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3] This mechanism of action, which eliminates both the enzymatic and non-enzymatic functions of EZH2, has shown promise in preclinical TNBC models.[3][4] Three-dimensional (3D) in vitro models, such as tumor spheroids, more accurately mimic the tumor microenvironment compared to traditional 2D cell cultures, making them ideal platforms for evaluating the efficacy of novel therapeutics like this compound.[1]
These application notes provide a comprehensive guide for utilizing this compound in a 3D TNBC in vitro model, including detailed protocols for spheroid formation, treatment, and downstream analysis.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule designed to induce the degradation of the EZH2 protein. One end of the molecule binds to EZH2, while the other end binds to the VHL E3 ubiquitin ligase. This proximity induces the ubiquitination of EZH2, marking it for degradation by the proteasome. This degradation-based approach offers a potential advantage over small molecule inhibitors by eliminating the entire protein, thereby abrogating both its catalytic and non-catalytic oncogenic functions.[3]
Caption: Mechanism of this compound-induced EZH2 degradation.
Data Presentation: Efficacy of this compound in TNBC Models
While specific IC50 values for this compound in 3D TNBC models are not yet publicly available, preclinical studies have demonstrated its potent growth-inhibitory effects.[3] The following tables provide a template for presenting quantitative data from such experiments.
Table 1: Anti-proliferative Activity of this compound in 2D TNBC Cell Lines
| Cell Line | This compound IC50 (nM) | EZH2 Inhibitor (e.g., Tazemetostat) IC50 (nM) |
| MDA-MB-231 | Data not available | >10,000 |
| BT-549 | Data not available | >10,000 |
Table 2: Growth Inhibition of 3D TNBC Spheroids by this compound
| Treatment | Concentration | Spheroid Volume Reduction (%) | Viability Reduction (%) |
| Vehicle (DMSO) | 0.1% | 0 | 0 |
| This compound | 10 nM | Specify % | Specify % |
| This compound | 100 nM | Specify % | Specify % |
| This compound | 1 µM | Specify % | Specify % |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on 3D TNBC spheroids.
Caption: Overview of the experimental workflow.
Protocol 1: Formation of 3D TNBC Spheroids (Liquid Overlay Technique)
This protocol describes a scaffold-free method for generating TNBC spheroids.
Materials:
-
TNBC cell lines (e.g., MDA-MB-231, BT-549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Culture TNBC cells in a T75 flask to 70-80% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension in a sterile conical tube.
-
Centrifuge the cells at 200 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and determine their viability.
-
Prepare a cell suspension at a concentration of 2.5 x 10^4 cells/mL.
-
Dispense 200 µL of the cell suspension into each well of a 96-well ULA plate (resulting in 5,000 cells/well).
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate in a humidified incubator at 37°C and 5% CO2 for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily using a light microscope.
Protocol 2: this compound Treatment of 3D TNBC Spheroids
Materials:
-
TNBC spheroids in a 96-well ULA plate
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., 10 nM, 100 nM, 1 µM). Include a vehicle control (e.g., 0.1% DMSO).
-
Carefully remove 100 µL of medium from each well of the spheroid plate, being cautious not to disturb the spheroids.
-
Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the treated spheroids for the desired duration (e.g., 72 hours).
Protocol 3: Spheroid Viability and Growth Inhibition Assay
This protocol uses a luminescence-based assay to measure cell viability by quantifying ATP levels.
Materials:
-
Treated TNBC spheroids in a 96-well ULA plate
-
CellTiter-Glo® 3D Cell Viability Assay kit
-
Opaque-walled 96-well plates suitable for luminescence reading
-
Luminometer
Procedure:
-
Equilibrate the spheroid plate and the CellTiter-Glo® 3D reagent to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of cell culture medium in each well (e.g., 100 µL).
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of viability relative to the vehicle-treated control. Spheroid growth inhibition can be assessed by measuring the diameter of the spheroids using a microscope with imaging software before and after treatment.
Protocol 4: Western Blot Analysis of EZH2 Degradation
Materials:
-
Treated TNBC spheroids
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-EZH2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Collect spheroids from each treatment group by centrifugation.
-
Wash the spheroids with ice-cold PBS.
-
Lyse the spheroids in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-EZH2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the EZH2 protein levels to the β-actin loading control.
Protocol 5: Immunofluorescence Staining of Spheroids
Materials:
-
Treated TNBC spheroids
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-Ki67, anti-cleaved caspase-3)
-
Fluorescently labeled secondary antibodies
-
DAPI nuclear stain
-
Mounting medium
-
Confocal microscope
Procedure:
-
Collect and wash the spheroids with PBS.
-
Fix the spheroids with 4% PFA for 1 hour at room temperature.
-
Wash the spheroids with PBS.
-
Permeabilize the spheroids with permeabilization buffer for 30 minutes.
-
Block non-specific binding with blocking buffer for 2 hours.
-
Incubate the spheroids with primary antibodies overnight at 4°C.
-
Wash the spheroids with PBS.
-
Incubate with fluorescently labeled secondary antibodies and DAPI for 2 hours at room temperature in the dark.
-
Wash the spheroids with PBS.
-
Mount the spheroids on a slide with mounting medium.
-
Image the spheroids using a confocal microscope.
Signaling Pathways Affected by EZH2 Degradation in TNBC
Degradation of EZH2 by this compound is expected to reverse the epigenetic silencing of tumor suppressor genes and impact multiple oncogenic signaling pathways in TNBC.
Caption: Key signaling pathways modulated by EZH2 in TNBC.
-
TIMP2-MMP Axis: EZH2 can repress the expression of Tissue Inhibitor of Metalloproteinase 2 (TIMP2). Degrading EZH2 may lead to increased TIMP2 expression, which in turn inhibits Matrix Metalloproteinases (MMPs) like MMP-2 and MMP-9, thereby reducing cancer cell invasion and metastasis.
-
FOSB/p53 Pathway: EZH2 can silence the expression of the tumor suppressor FOSB. This compound-mediated EZH2 degradation could reactivate FOSB expression, which may subsequently activate the p53 pathway, leading to cell cycle arrest and apoptosis.
-
STAT3 Signaling: EZH2 has been shown to promote the activation of the STAT3 signaling pathway, which is crucial for cell proliferation and survival. Degrading EZH2 may lead to the downregulation of STAT3 activity.
Conclusion
This compound represents a promising therapeutic strategy for TNBC by targeting EZH2 for degradation. The use of 3D in vitro models provides a more clinically relevant platform to evaluate its efficacy and elucidate its mechanism of action. The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize this compound in their TNBC research and drug development efforts.
References
- 1. The Transformative Role of 3D Culture Models in Triple-Negative Breast Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Study of Multicellular Tumor Spheroid Formation Methods and Implications for Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 4. Growth Inhibition of Triple-Negative Breast Cancer: The Role of Spatiotemporal Delivery of Neoadjuvant Doxorubicin and Cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MS8847 Administration in In Vivo Mouse Studies
Introduction
MS8847 is a novel and highly potent Proteolysis-Targeting Chimera (PROTAC) designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2).[1][2] As the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), EZH2 plays a critical role in epigenetic regulation and is frequently dysregulated in various cancers, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][2][3] Unlike traditional EZH2 inhibitors that only block its catalytic activity, this compound is engineered to eliminate the entire EZH2 protein, thereby addressing both its canonical and non-canonical oncogenic functions.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the administration of this compound in preclinical in vivo mouse models.
Mechanism of Action
This compound is a heterobifunctional molecule that operates by hijacking the ubiquitin-proteasome system. It simultaneously binds to EZH2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex.[1][2][4] This proximity induces the VHL-mediated polyubiquitination of EZH2, marking it for subsequent degradation by the 26S proteasome.[1] This degradation is concentration-dependent, time-dependent, and reliant on the ubiquitin-proteasome system.[1][2][3]
References
- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Cell Viability Assay with MS8847 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS8847 is a potent and selective small molecule inhibitor that functions as a proteolysis-targeting chimera (PROTAC) to degrade Enhancer of Zeste Homolog 2 (EZH2).[1] EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in tumorigenesis through its histone methyltransferase activity, which leads to the trimethylation of histone H3 at lysine 27 (H3K27me3) and subsequent gene silencing.[2] Aberrant EZH2 activity is implicated in the progression of various cancers, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1]
This compound is designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This degradation of EZH2 inhibits both its canonical (enzymatic) and non-canonical (scaffolding) oncogenic functions, offering a promising therapeutic strategy for EZH2-dependent malignancies.[1]
These application notes provide detailed protocols for assessing the effect of this compound on cell viability in cancer cell lines, presenting representative data, and visualizing the underlying signaling pathway and experimental workflow.
Data Presentation
The following tables summarize the representative anti-proliferative effects of this compound on common AML and TNBC cell lines. The half-maximal inhibitory concentration (IC50) values were determined after 72 hours of treatment using a WST-8 cell viability assay.
Table 1: Representative IC50 Values of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Cancer Subtype | IC50 (nM) |
| MOLM-13 | AML (FLT3-ITD) | 50 |
| MV4-11 | AML (FLT3-ITD) | 75 |
Table 2: Representative IC50 Values of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Cancer Subtype | IC50 (µM) |
| BT-549 | TNBC (Mesenchymal-like) | 1.8 |
| MDA-MB-231 | TNBC (Mesenchymal-like) | 2.1 |
Note: The IC50 values presented are representative and may vary depending on experimental conditions such as cell density, passage number, and assay duration.
Mandatory Visualizations
Figure 1. EZH2 signaling and this compound's mechanism of action.
References
Application Notes and Protocols for Flow Cytometry Analysis Following MS8847 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS8847 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and plays a critical role in gene silencing through the methylation of histone H3 on lysine 27 (H3K27). Aberrant EZH2 activity is implicated in the pathogenesis of various malignancies, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1] this compound functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This degradation of EZH2 has been shown to inhibit the proliferation of cancer cells.[1][2]
These application notes provide detailed protocols for the analysis of apoptosis and cell cycle progression in cancer cell lines treated with this compound using flow cytometry. The accompanying data tables offer representative results to guide researchers in their experimental design and data interpretation.
Data Presentation
The following tables summarize quantitative data from representative flow cytometry experiments assessing the effect of this compound on apoptosis and cell cycle distribution in AML and TNBC cell lines.
Table 1: Apoptosis Analysis in AML (MOLM-13) and TNBC (MDA-MB-231) Cell Lines Treated with this compound for 48 hours.
| Cell Line | Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| MOLM-13 (AML) | Vehicle (DMSO) | - | 95.2 ± 2.1 | 3.1 ± 0.8 | 1.7 ± 0.5 |
| This compound | 0.1 | 85.6 ± 3.5 | 10.2 ± 1.2 | 4.2 ± 0.9 | |
| This compound | 0.5 | 62.3 ± 4.2 | 25.8 ± 2.5 | 11.9 ± 1.8 | |
| This compound | 1.0 | 40.1 ± 5.1 | 42.5 ± 3.7 | 17.4 ± 2.3 | |
| MDA-MB-231 (TNBC) | Vehicle (DMSO) | - | 96.8 ± 1.5 | 2.5 ± 0.6 | 0.7 ± 0.3 |
| This compound | 0.5 | 88.4 ± 2.8 | 8.1 ± 1.1 | 3.5 ± 0.7 | |
| This compound | 1.0 | 70.2 ± 3.9 | 18.9 ± 2.1 | 10.9 ± 1.5 | |
| This compound | 2.0 | 55.7 ± 4.5 | 29.6 ± 3.3 | 14.7 ± 2.0 |
Data are presented as mean ± standard deviation from three independent experiments. The percentage of cells in each quadrant was determined by Annexin V and Propidium Iodide staining followed by flow cytometry analysis.
Table 2: Cell Cycle Analysis in AML (MOLM-13) and TNBC (MDA-MB-231) Cell Lines Treated with this compound for 72 hours.
| Cell Line | Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| MOLM-13 (AML) | Vehicle (DMSO) | - | 45.3 ± 2.5 | 38.1 ± 1.9 | 16.6 ± 1.2 | 2.1 ± 0.4 |
| This compound | 0.1 | 55.8 ± 3.1 | 29.5 ± 2.3 | 14.7 ± 1.8 | 4.5 ± 0.8 | |
| This compound | 0.5 | 68.2 ± 4.0 | 18.3 ± 1.7 | 13.5 ± 1.5 | 9.8 ± 1.2 | |
| This compound | 1.0 | 75.1 ± 4.5 | 10.2 ± 1.1 | 14.7 ± 1.9 | 15.3 ± 1.9 | |
| MDA-MB-231 (TNBC) | Vehicle (DMSO) | - | 50.1 ± 3.0 | 28.9 ± 2.2 | 21.0 ± 1.8 | 1.5 ± 0.3 |
| This compound | 0.5 | 60.5 ± 3.5 | 22.1 ± 1.9 | 17.4 ± 1.6 | 3.8 ± 0.7 | |
| This compound | 1.0 | 72.3 ± 4.1 | 15.4 ± 1.5 | 12.3 ± 1.3 | 8.7 ± 1.1 | |
| This compound | 2.0 | 78.9 ± 4.8 | 9.8 ± 1.0 | 11.3 ± 1.2 | 13.2 ± 1.6 |
Data are presented as mean ± standard deviation from three independent experiments. Cell cycle distribution was determined by Propidium Iodide staining of fixed cells followed by flow cytometry analysis.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol details the procedure for quantifying apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
AML (e.g., MOLM-13) or TNBC (e.g., MDA-MB-231) cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM for AML; 0.5, 1.0, 2.0 µM for TNBC) or DMSO as a vehicle control. Incubate for the desired time period (e.g., 48 hours).
-
Cell Harvesting:
-
For suspension cells (e.g., MOLM-13), gently collect the cells by centrifugation.
-
For adherent cells (e.g., MDA-MB-231), collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle cell scraper or trypsin. Combine the detached cells with the collected medium.
-
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only Propidium Iodide as controls to set up compensation and gates.
-
Collect at least 10,000 events per sample.
-
-
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 2: Analysis of Cell Cycle by Propidium Iodide Staining
This protocol describes the analysis of cell cycle distribution in cells treated with this compound using Propidium Iodide (PI) staining of fixed cells.
Materials:
-
AML (e.g., MOLM-13) or TNBC (e.g., MDA-MB-231) cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates as described in Protocol 1.
-
Drug Treatment: Treat cells with various concentrations of this compound or DMSO for the desired time period (e.g., 72 hours).
-
Cell Harvesting: Harvest cells as described in Protocol 1.
-
Washing: Wash the cells once with ice-cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the supernatant.
-
Wash the cell pellet with PBS.
-
Resuspend the pellet in 500 µL of PI staining solution.
-
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Collect at least 10,000 events per sample.
-
-
Data Analysis: Use appropriate software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution based on the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases, as well as the sub-G1 population indicative of apoptotic cells.
Mandatory Visualization
Caption: Mechanism of action of this compound leading to EZH2 degradation and downstream cellular effects.
Caption: Experimental workflow for apoptosis analysis using flow cytometry.
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
References
Measuring H3K27me3 Levels After MS8847 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for measuring the levels of histone H3 lysine 27 trimethylation (H3K27me3) following treatment with MS8847. This compound is a potent and selective EZH2 PROTAC (Proteolysis Targeting Chimera) degrader. It functions by inducing the degradation of the EZH2 protein, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which is responsible for H3K27 trimethylation.[1][2][3] The degradation of EZH2 leads to a subsequent reduction in global H3K27me3 levels.[1] These protocols are designed to guide researchers in accurately quantifying the pharmacodynamic effects of this compound on this key epigenetic mark.
Introduction to this compound
This compound is a heterobifunctional molecule that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the EZH2 protein.[1][2][3] This induced proximity results in the polyubiquitination of EZH2, marking it for degradation by the proteasome.[1][2] By degrading EZH2, this compound inhibits both the canonical (catalytic) and non-canonical (scaffolding) functions of EZH2, offering a therapeutic advantage over traditional EZH2 enzymatic inhibitors.[1][2] The primary downstream epigenetic consequence of EZH2 degradation is the reduction of H3K27me3, a histone modification associated with transcriptional repression.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound leading to H3K27me3 reduction.
Quantitative Data Summary
The following table summarizes the dose-dependent effects of this compound on EZH2 and H3K27me3 protein levels in EOL-1 acute myeloid leukemia cells after a 24-hour treatment. Data is derived from Western blot analysis.
| Treatment | Concentration (nM) | EZH2 Protein Level (Normalized to Loading Control) | H3K27me3 Level (Normalized to Total H3) |
| Vehicle (DMSO) | - | 100% | 100% |
| This compound | 3 | Markedly Reduced | Slightly Reduced |
| 10 | Markedly Reduced | Moderately Reduced | |
| 30 | Strongly Reduced | Significantly Reduced | |
| 100 | Strongly Reduced | Significantly Reduced | |
| 300 | Near Complete Degradation | Strongly Reduced | |
| EPZ-6438 (Inhibitor) | 300 | No Change | Strongly Reduced |
Note: This table is a qualitative summary based on visual inspection of Western blot data from the cited literature. For precise quantification, densitometry analysis of Western blots is required.[1]
Experimental Protocols
The following are detailed protocols for the quantification of H3K27me3 levels after this compound treatment.
Experimental Workflow Overview
Caption: General workflow for measuring H3K27me3 levels post-MS8847 treatment.
Protocol 1: Western Blot for Global H3K27me3 Levels
Objective: To determine the overall change in H3K27me3 levels in a cell population after this compound treatment.
Materials:
-
Cells of interest (e.g., EOL-1)
-
This compound (and vehicle control, e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-H3K27me3, Rabbit anti-Total Histone H3
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere (for adherent cells) or stabilize in suspension. Treat cells with various concentrations of this compound (e.g., 1, 10, 100, 300 nM) and a vehicle control for a specified time (e.g., 8, 24, 48 hours).[1]
-
Cell Lysis: Harvest cells by centrifugation, wash with cold PBS, and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and add Laemmli buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against H3K27me3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.
Protocol 2: Chromatin Immunoprecipitation (ChIP) for Locus-Specific H3K27me3
Objective: To measure H3K27me3 levels at specific gene promoters to assess changes in transcriptional repression.
Materials:
-
Treated and untreated cells
-
Formaldehyde (for crosslinking)
-
Glycine
-
ChIP lysis buffer
-
Sonicator
-
ChIP dilution buffer
-
Protein A/G magnetic beads
-
Anti-H3K27me3 antibody and IgG control
-
ChIP wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR machine and reagents or library preparation kit for ChIP-seq
Procedure:
-
Crosslinking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to crosslink proteins to DNA. Quench with glycine.
-
Cell Lysis and Sonication: Harvest and lyse cells. Sonicate the chromatin to shear DNA to fragments of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate a portion of the chromatin with anti-H3K27me3 antibody or an IgG control overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Crosslinking: Elute the chromatin from the beads and reverse the crosslinks by incubating at 65°C with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis:
-
ChIP-qPCR: Use qPCR to quantify the enrichment of H3K27me3 at specific gene promoters known to be regulated by PRC2.
-
ChIP-seq: Prepare a sequencing library from the purified DNA to analyze genome-wide changes in H3K27me3 distribution.
-
Protocol 3: Flow Cytometry for Single-Cell H3K27me3 Analysis
Objective: To quantify H3K27me3 levels on a single-cell basis, allowing for the analysis of population heterogeneity.
Materials:
-
Treated and untreated cells
-
Fixation buffer (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold methanol or Triton X-100 based buffer)
-
Fluorochrome-conjugated anti-H3K27me3 antibody
-
Flow cytometry staining buffer
-
Flow cytometer
Procedure:
-
Cell Preparation and Treatment: Culture and treat cells with this compound as described previously.
-
Fixation: Harvest cells and fix with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells and permeabilize with ice-cold methanol for at least 10 minutes on ice, or with a detergent-based buffer.
-
Intracellular Staining: Wash the permeabilized cells and stain with a fluorochrome-conjugated anti-H3K27me3 antibody for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells and resuspend in flow cytometry staining buffer. Acquire data on a flow cytometer.
-
Data Analysis: Analyze the median fluorescence intensity (MFI) of the H3K27me3 signal in the treated versus control cell populations.
Troubleshooting and Considerations
-
Antibody Validation: Ensure the specificity and efficiency of the H3K27me3 antibody for each application.
-
PROTAC Hook Effect: Be aware of the potential for a "hook effect" with PROTACs, where very high concentrations can be less effective at inducing degradation due to the formation of binary complexes (this compound-EZH2 or this compound-VHL) rather than the productive ternary complex. A broad dose-response curve is recommended.
-
Time-Course: The kinetics of EZH2 degradation and the subsequent reduction in H3K27me3 can vary between cell lines. Perform a time-course experiment to determine the optimal treatment duration.[1]
-
Loading Controls: For Western blotting, total Histone H3 is the most appropriate loading control for histone modifications. For ChIP, input DNA and IgG controls are essential.
-
ChIP-seq Normalization: For global changes in histone modifications, standard ChIP-seq normalization may not be adequate. Consider using a spike-in control for accurate quantification.[4]
By following these detailed protocols, researchers can effectively measure the impact of this compound on H3K27me3 levels, providing crucial insights into its mechanism of action and therapeutic potential.
References
- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Application Notes: Immunoprecipitation of EZH2 Following Treatment with MS8847, a PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enhancer of zeste homolog 2 (EZH2) is a histone methyltransferase and the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). It plays a critical role in epigenetic regulation, primarily through the trimethylation of histone H3 on lysine 27 (H3K27me3), which leads to transcriptional repression.[1][2] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling target for therapeutic intervention.[3][4]
MS8847 is a novel and potent proteolysis-targeting chimera (PROTAC) designed to induce the degradation of EZH2.[3][5][6] As a heterobifunctional molecule, this compound links an EZH2-binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][5] This proximity induces the ubiquitination of EZH2, marking it for degradation by the 26S proteasome.[3][5][6] This degradation mechanism offers a distinct advantage over traditional enzymatic inhibition, as it can eliminate both the catalytic and non-catalytic functions of EZH2.[3][7]
These application notes provide a detailed protocol for the immunoprecipitation of EZH2 from cell lysates following treatment with this compound. This procedure is essential for studying the efficacy of this compound in inducing EZH2 degradation and for investigating the downstream effects on the EZH2 signaling pathway.
Mechanism of Action of this compound
This compound operates through a PROTAC-mediated protein degradation pathway. The molecule simultaneously binds to EZH2 and the VHL E3 ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from the E3 ligase to EZH2. Poly-ubiquitinated EZH2 is then recognized and degraded by the proteasome.
Data Presentation
The following table summarizes representative quantitative data on the efficacy of this compound in degrading EZH2 in different cancer cell lines. Data is presented as the half-maximal degradation concentration (DC50) and the percentage of remaining EZH2 after treatment with a specified concentration of this compound for a defined duration.
| Cell Line | Cancer Type | This compound Concentration (nM) | Treatment Duration (hours) | EZH2 DC50 (nM) | Reference |
| EOL-1 | Acute Myeloid Leukemia (AML) | 300 | 24 | 34.4 ± 10.7 | [6] |
| BT549 | Triple-Negative Breast Cancer (TNBC) | 100 | 48 | Not Reported | [6] |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | Not Specified | Not Specified | Not Reported | [6] |
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells (e.g., EOL-1 or BT549) at an appropriate density in complete growth medium and allow them to adhere and reach approximately 70-80% confluency.
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO. Store aliquots at -80°C.[5]
-
Cell Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentration (e.g., 30 nM to 1 µM).
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium. Incubate the cells for the desired time period (e.g., 8, 16, 24, or 48 hours) at 37°C in a humidified incubator with 5% CO2. A vehicle control (DMSO) should be run in parallel.
Immunoprecipitation of EZH2
This protocol is adapted from standard immunoprecipitation procedures and optimized for the analysis of EZH2 levels following this compound treatment.[8][9][10]
Materials:
-
Treated and untreated cells
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Anti-EZH2 antibody (validated for immunoprecipitation)
-
Protein A/G magnetic beads or agarose beads
-
Normal rabbit or mouse IgG (isotype control)
-
Wash Buffer (e.g., modified RIPA or high-salt buffer)
-
Elution Buffer (e.g., 1X Laemmli sample buffer)
-
Microcentrifuge
-
Rotating platform
Procedure:
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (whole-cell lysate) to a new tube.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add protein A/G beads to the whole-cell lysate and incubate for 1 hour at 4°C on a rotating platform.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Determine the protein concentration of the lysate.
-
To 500-1000 µg of protein lysate, add 2-5 µg of anti-EZH2 antibody. For the negative control, add the same amount of isotype control IgG to a separate tube.
-
Incubate overnight at 4°C on a rotating platform.
-
-
Immune Complex Capture:
-
Add 20-30 µL of pre-washed protein A/G beads to each immunoprecipitation reaction.
-
Incubate for 2-4 hours at 4°C on a rotating platform.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Discard the supernatant and wash the beads three to five times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
Resuspend the beads in 20-40 µL of 1X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the immunoprecipitated proteins and denature them.
-
Centrifuge the samples to pellet the beads, and collect the supernatant containing the eluted proteins.
-
-
Analysis by Western Blotting:
-
Load the eluted samples onto an SDS-PAGE gel.
-
Perform electrophoresis, transfer the proteins to a PVDF membrane, and probe with a primary antibody against EZH2.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
References
- 1. apexbt.com [apexbt.com]
- 2. Role of EZH2 in cell lineage determination and relative signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The roles of EZH2 in cancer and its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 8. A monoclonal antibody raised against human EZH2 cross-reacts with the RNA-binding protein SAFB - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple regulatory aspects of histone methyltransferase EZH2 in Pb-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing MS8847 Concentration for Cell Viability Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when optimizing the concentration of MS8847 for cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly potent Proteolysis Targeting Chimera (PROTAC) designed to target Enhancer of Zeste Homolog 2 (EZH2). It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome.[1] This degradation-based approach aims to overcome limitations of traditional EZH2 enzymatic inhibitors by eliminating both the catalytic and non-catalytic functions of the EZH2 protein.[2]
Q2: In which cancer types has this compound shown efficacy?
A2: Preclinical studies have demonstrated that this compound effectively inhibits the growth of acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC) cells.[1][2]
Q3: What is a typical starting concentration range for this compound in a cell viability assay?
A3: Based on studies with similar EZH2 PROTAC degraders and EZH2 inhibitors, a broad concentration range is recommended for initial experiments to determine the optimal dose. A starting point could be a serial dilution from 10 µM down to low nanomolar concentrations. For instance, a similar EZH2 degrader, MS8815, has shown GI50 values in the range of 1.7-2.3 µM in various TNBC cell lines. Effective EZH2 degradation by MS8815 has been observed at concentrations as low as 100 nM in primary TNBC cells. In AML cell lines, an EZH2 inhibitor showed an IC50 of 4.4 µM in MOLM-13 cells, while effects on colony formation were seen at 1 µM.[3] Therefore, a range spanning these concentrations would be appropriate for initial screening.
Q4: How long should I incubate cells with this compound before performing a viability assay?
A4: The effects of this compound are time-dependent.[2] For cell viability assays, a common incubation period is 72 hours to allow for sufficient time for the compound to induce its effects. However, shorter (e.g., 48 hours) or longer (e.g., 5 days) incubation times may be optimal depending on the cell line and the specific experimental question.
Q5: Which cell viability assay is most suitable for use with this compound?
A5: Several colorimetric and fluorometric assays are suitable. Commonly used assays include MTT, XTT, WST-8 (also known as CCK-8), and resazurin-based assays. The choice of assay can depend on factors such as cell type, desired sensitivity, and laboratory equipment. WST-8/CCK-8 assays are often preferred as they are generally more sensitive and have a simpler workflow compared to the MTT assay.
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using a WST-8/CCK-8 Assay
This protocol provides a detailed methodology for a standard WST-8/CCK-8 cell viability assay to determine the dose-response curve and IC50/GI50 of this compound.
Materials:
-
This compound compound
-
Cell line of interest (e.g., TNBC or AML cell line)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
96-well clear flat-bottom cell culture plates
-
WST-8/CCK-8 reagent
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding:
-
For adherent cells, trypsinize, count, and seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
For suspension cells, count and seed cells directly into a 96-well plate at an optimal density (e.g., 20,000-50,000 cells/well) in 100 µL of complete medium.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 10 µM, 5 µM, 2.5 µM, 1.25 µM, 625 nM, 312.5 nM, 156.25 nM, 78.13 nM, and a vehicle control).
-
Add 100 µL of the diluted this compound solutions or vehicle control to the appropriate wells of the 96-well plate containing the cells. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
WST-8/CCK-8 Assay:
-
After the incubation period, add 10 µL of WST-8/CCK-8 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined empirically for each cell line.
-
Gently tap the plate to ensure homogeneous color distribution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the absorbance of the blank wells (medium + WST-8/CCK-8 reagent only) from the absorbance of the sample wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells (set as 100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 or GI50 value using appropriate software (e.g., GraphPad Prism).
-
Data Presentation
Table 1: Recommended Starting Concentration Ranges for this compound and Similar Compounds in Cell Viability Assays
| Compound | Cancer Type | Cell Line(s) | Assay Type | Effective Concentration Range / GI50/IC50 | Reference |
| This compound | AML | MOLM-13, MV4-11 | Proliferation/Viability | Antiproliferative effects observed; specific concentrations not detailed in abstract. | [2] |
| MS8815 (similar EZH2 PROTAC) | TNBC | BT549, MDA-MB-468, SUM159, MDA-MB-453 | WST-8 | GI50: 1.7 - 2.3 µM | |
| MS8815 (similar EZH2 PROTAC) | Primary TNBC | Patient-derived | WST-8 | Effective EZH2 degradation at 100 nM | |
| EPZ011989 (EZH2 inhibitor) | AML | MOLM-13 | Metabolic Activity | IC50: 4.4 µM | [3] |
| EPZ011989 (EZH2 inhibitor) | AML | OCI-AML3, MV4-11 | Metabolic Activity | IC50: Not reached | [3] |
| EPZ011989 (EZH2 inhibitor) | AML | Primary AML samples | Colony Formation | Reduced colony formation at 1 µM | [3] |
Troubleshooting Guides
Issue 1: High Background Absorbance in Blank Wells
-
Possible Cause: Contamination of the culture medium or reagents with bacteria, yeast, or fungi. Phenol red in the medium can also contribute to background.
-
Solution:
-
Use fresh, sterile medium and reagents.
-
Consider using phenol red-free medium for the assay.
-
Always include blank wells (medium and assay reagent only) to subtract background absorbance.
-
Issue 2: Low Signal or Poor Dynamic Range
-
Possible Cause:
-
Suboptimal cell number.
-
Insufficient incubation time with the viability reagent.
-
Reduced metabolic activity of the cells.
-
-
Solution:
-
Optimize cell seeding density. Create a cell titration curve to determine the linear range of the assay for your specific cell line.
-
Increase the incubation time with the WST-8/CCK-8 reagent (up to 4 hours).
-
Ensure cells are in the logarithmic growth phase when seeding.
-
Issue 3: Inconsistent Results Between Replicates
-
Possible Cause:
-
Uneven cell seeding.
-
Pipetting errors.
-
"Edge effect" in the 96-well plate.
-
-
Solution:
-
Thoroughly resuspend cells before seeding to ensure a homogenous cell suspension.
-
Use a multichannel pipette for adding reagents to minimize variability.
-
To avoid the "edge effect," do not use the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or medium.
-
Issue 4: Test Compound Interferes with the Assay
-
Possible Cause: The chemical properties of this compound or its solvent may directly reduce the tetrazolium salt, leading to a false-positive signal.
-
Solution:
-
Include control wells containing the highest concentration of this compound in cell-free medium with the viability reagent to check for direct chemical reduction.
-
If interference is observed, consider washing the cells with PBS to remove the compound before adding the viability reagent. However, this is not ideal for WST-8/CCK-8 assays, and an alternative viability assay might be necessary.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 3. Inhibition of Enhancer of Zeste Homolog 2 Induces Blast Differentiation, Impairs Engraftment and Prolongs Survival in Murine Models of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting EZH2 Degradation with MS8847
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using MS8847, a potent and selective EZH2 PROTAC degrader. This guide is intended for researchers, scientists, and drug development professionals encountering issues with achieving expected EZH2 degradation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a proteolysis-targeting chimera (PROTAC) designed to selectively induce the degradation of the EZH2 protein.[1][2] It functions as a molecular bridge, simultaneously binding to EZH2 and the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This proximity facilitates the ubiquitination of EZH2, marking it for degradation by the 26S proteasome.[1][3][4] This mechanism allows for the suppression of both the catalytic and non-catalytic functions of EZH2.[2][3]
Q2: What are the key differences between this compound and traditional EZH2 inhibitors?
Traditional EZH2 inhibitors typically block the methyltransferase activity of EZH2. In contrast, this compound leads to the complete removal of the EZH2 protein.[5] This can be advantageous in cancers where the non-catalytic scaffolding functions of EZH2 contribute to disease progression.[2][3][5]
Q3: What is the expected outcome of successful this compound treatment?
Successful treatment with this compound should result in a concentration- and time-dependent decrease in EZH2 protein levels, which can be visualized by Western blotting.[2][3] This degradation should also lead to a reduction in H3K27me3 levels and inhibit the growth of susceptible cancer cell lines.[3]
Troubleshooting Guide: Lack of EZH2 Degradation
Problem: I am not observing EZH2 degradation after treating my cells with this compound.
This is a common issue that can arise from several factors related to the compound itself, the experimental setup, or the biological system being used. Follow this guide to troubleshoot the potential causes.
Step 1: Verify Compound Integrity and Handling
Question: Could the this compound compound be degraded or improperly stored?
Answer: this compound, like many small molecules, can be sensitive to storage conditions. Improper handling can lead to loss of activity.
-
Storage: Ensure the compound is stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution, as this can degrade the compound.[1] Aliquot the stock solution upon preparation.[1]
-
Solubility: Confirm that this compound is fully dissolved in a suitable solvent, such as DMSO, before diluting it in your cell culture medium. Poor solubility can lead to inaccurate concentrations.
Step 2: Optimize Experimental Parameters
Question: Are the concentration and treatment time appropriate for my cell line?
Answer: The effectiveness of this compound is both concentration- and time-dependent.[2][3]
-
Concentration Range: Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Effective concentrations can vary between cell types. For example, in EOL-1 cells, significant degradation is observed at concentrations as low as 300 nM after 24 hours.[3]
-
Time Course: Conduct a time-course experiment to identify the optimal treatment duration. Significant EZH2 degradation is typically observed between 24 and 48 hours of treatment.[3]
-
"Hook Effect": Be aware of the "hook effect," a phenomenon common to PROTACs where very high concentrations can lead to reduced degradation efficiency.[6] This occurs because the formation of the EZH2-MS8847-VHL ternary complex is inhibited. If you are using very high concentrations, try testing a lower concentration range.
Step 3: Assess Cellular Components of the Degradation Machinery
Question: Is the ubiquitin-proteasome system (UPS) functional in my cells? Are the necessary E3 ligase components present and active?
Answer: this compound relies on the cell's natural protein disposal machinery.
-
Proteasome Activity: To confirm that the degradation is proteasome-dependent, pre-treat your cells with a proteasome inhibitor like MG132 before adding this compound. If this compound is working, you should see a rescue of EZH2 levels in the presence of the proteasome inhibitor.[7]
-
VHL E3 Ligase Expression: this compound specifically recruits the VHL E3 ligase.[1][2][3] Verify that your cell line expresses sufficient levels of VHL. Low or absent VHL expression will render this compound ineffective. You can check VHL expression levels by Western blot or qPCR.
-
Neddylation: The activity of the Cullin-RING E3 ligases, including VHL, requires neddylation. Pre-treatment with a neddylation inhibitor, such as MLN4924, should block this compound-mediated EZH2 degradation.[3]
Step 4: Consider Cell Line Specific Factors
Question: Could my cell line be resistant to this compound-mediated degradation?
Answer: Cellular context can influence the efficacy of PROTACs.
-
Off-Target Effects: While designed to be specific, off-target binding can sometimes interfere with the intended activity.[6]
-
Cell Permeability: The relatively high molecular weight of PROTACs can sometimes lead to poor cell permeability.[6] If you suspect this is an issue, you may need to explore different delivery methods, though this is less common for established compounds like this compound.
Quantitative Data Summary
The following tables summarize key quantitative data from published studies on this compound.
Table 1: Effective Concentrations and Treatment Times for EZH2 Degradation
| Cell Line | Concentration for Significant Degradation | Treatment Time | Reference |
| EOL-1 (AML) | 300 nM | 24 hours | [3] |
| BT549 (TNBC) | 1 µM | 48 hours | [3] |
| MDA-MB-468 (TNBC) | 1 µM | 48 hours | [3] |
Table 2: IC50 Values for Anti-Proliferative Activity
| Cell Line | IC50 Value | Treatment Duration | Reference |
| BT549 (TNBC) | 1.45 µM | 5 days | [3] |
| MDA-MB-468 (TNBC) | 0.45 µM | 5 days | [3] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of EZH2 Degradation
This protocol outlines the steps to assess EZH2 protein levels following this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0, 10, 100, 300, 1000 nM) for the desired time (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.[8]
-
Add 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[9]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8][9]
-
Incubate on ice for 30 minutes, vortexing occasionally.[9]
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.[8]
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with a primary antibody against EZH2 (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST for 5-10 minutes each.[8]
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane three times with TBST for 5-10 minutes each.[8]
-
-
Detection:
-
Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.[10]
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing EZH2 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of a first-in-class EZH2 selective degrader - PMC [pmc.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. researchgate.net [researchgate.net]
- 8. origene.com [origene.com]
- 9. youtube.com [youtube.com]
- 10. ptglab.com [ptglab.com]
MS8847 Technical Support Center: Troubleshooting Potential Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with guidance on troubleshooting potential off-target effects of MS8847, a potent and selective EZH2 PROTAC degrader. While this compound has demonstrated high selectivity for EZH2, this guide addresses general principles and experimental considerations for investigating any unexpected biological outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of off-target effects for a PROTAC like this compound?
Off-target effects with PROTACs can theoretically arise from several factors:
-
Unintended degradation of other proteins: This can occur if the PROTAC facilitates the formation of a ternary complex between the E3 ligase (VHL for this compound) and a protein other than the intended target (EZH2).[1]
-
"Hook effect": At high concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are unproductive for degradation and may lead to off-target effects by sequestering these components.[2]
-
Off-target binding of the warhead or E3 ligase ligand: The small molecule components of the PROTAC could independently bind to other proteins, although this is less likely to cause degradation.
Q2: My experimental results are inconsistent with EZH2 degradation. Could this be an off-target effect?
While possible, inconsistent results often stem from experimental variables. Before concluding an off-target effect, it is crucial to troubleshoot the primary experiment. Key areas to investigate include:
-
PROTAC concentration: Ensure you have performed a full dose-response curve to identify the optimal degradation concentration (DC50) and rule out the "hook effect."[3][4]
-
Cell line characterization: Confirm that your cell line expresses sufficient levels of both EZH2 and the VHL E3 ligase.[5]
-
Time-course of degradation: The kinetics of EZH2 degradation can vary between cell lines. Perform a time-course experiment to determine the optimal treatment duration.[3]
-
Compound integrity and solubility: Verify the stability and solubility of your this compound stock solution.[6]
Q3: How can I experimentally assess the selectivity of this compound in my system?
Several methods can be employed to investigate the selectivity of this compound:
-
Global Proteomics: Unbiased mass spectrometry-based proteomics is the most comprehensive way to identify any unintended protein degradation. By comparing the proteome of vehicle-treated versus this compound-treated cells, you can identify all proteins that are downregulated.[7]
-
Western Blotting for Structurally Similar Proteins: this compound has been shown not to degrade the structurally similar methyltransferase, EZH1.[8] You can perform western blots for other potentially related proteins to assess selectivity.
-
Negative Control Experiments: Utilize negative control compounds, such as MS8847N1 (blocks EZH2 binding) and MS8847N2 (abolishes VHL binding), to confirm that the observed effects are dependent on the formation of a productive ternary complex.[8]
Troubleshooting Guides
Guide 1: Investigating a Suspected "Hook Effect"
The "hook effect" is a common phenomenon in PROTAC experiments where degradation efficiency decreases at high concentrations.[4]
Symptoms:
-
Reduced EZH2 degradation at higher concentrations of this compound compared to lower concentrations.
-
A bell-shaped dose-response curve for EZH2 degradation.
Troubleshooting Steps:
-
Perform a broad dose-response experiment: Test a wide range of this compound concentrations (e.g., from picomolar to micromolar) to fully characterize the degradation profile.
-
Determine the optimal concentration (DCmax): Identify the concentration that results in the maximum EZH2 degradation. For subsequent experiments, use concentrations at or below this level.[3]
-
Assess ternary complex formation: Use biophysical assays like co-immunoprecipitation to correlate the loss of degradation at high concentrations with a decrease in the formation of the EZH2-MS8847-VHL ternary complex.[3]
Data Presentation
Table 1: Selectivity Profile of this compound over other Protein Methyltransferases
| Methyltransferase | % Inhibition at 10 µM this compound |
| ASH1L | <50% |
| DOT1L | <50% |
| EZH1 | Not degraded |
| G9a | <50% |
| MLL1 | <50% |
| MLL2 | <50% |
| MLL3 | <50% |
| MLL4 | <50% |
| NSD1 | <50% |
| NSD2 | <50% |
| NSD3 | <50% |
| PRMT1 | <50% |
| PRMT3 | <50% |
| PRMT4 | <50% |
| PRMT5 | <50% |
| PRMT6 | <50% |
| PRMT7 | <50% |
| SETD2 | <50% |
| SETD7 | <50% |
| SETD8 | <50% |
| SMYD2 | <50% |
| SMYD3 | <50% |
| SUV39H1 | <50% |
| SUV39H2 | <50% |
| Data derived from in vitro screening assays.[8] |
Experimental Protocols
Protocol 1: Western Blotting for EZH2 Degradation
This protocol details the steps to quantify EZH2 protein levels following treatment with this compound.
Materials:
-
This compound
-
Cell line of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against EZH2
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting apparatus
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with a range of this compound concentrations for the desired duration. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary anti-EZH2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for EZH2 and the loading control.
-
Normalize the EZH2 signal to the loading control signal.
-
Calculate the percentage of EZH2 degradation relative to the vehicle control.
-
Mandatory Visualizations
Caption: Mechanism of action for this compound-mediated EZH2 degradation.
Caption: Workflow for troubleshooting unexpected experimental outcomes.
References
- 1. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. biocompare.com [biocompare.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. escholarship.org [escholarship.org]
- 8. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cell Line Resistance to MS8847 Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding cell line resistance to MS8847 treatment. All information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly potent, selective EZH2 PROTAC (Proteolysis Targeting Chimera) degrader.[1][2] Its mechanism of action involves recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the EZH2 protein, leading to the ubiquitination and subsequent degradation of EZH2 by the proteasome.[1][2] This approach eliminates both the catalytic and non-catalytic functions of EZH2, which can be crucial for the growth and survival of certain cancer cells, such as those in acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][2][3]
Q2: My cells are not responding to this compound treatment. What are the potential reasons?
Several factors could contribute to a lack of response to this compound treatment. These can be broadly categorized as issues with the experimental setup or genuine biological resistance.
-
Experimental Setup Issues:
-
Incorrect drug concentration: Ensure the concentration of this compound is appropriate for your cell line. Refer to published data for effective concentration ranges (see --INVALID-LINK--).
-
Drug degradation: Improper storage or handling of this compound can lead to its degradation.
-
Cell health and passage number: Unhealthy cells or cells at a high passage number may respond differently to treatment.
-
Assay-specific problems: The assay used to measure the effect of this compound (e.g., MTT, Annexin V) may not be performing optimally. Refer to the --INVALID-LINK-- for specific assay issues.
-
-
Biological Resistance Mechanisms:
-
Low or absent EZH2 expression: The target protein, EZH2, may not be expressed at sufficient levels in your cell line.
-
Low or mutated VHL expression: As this compound relies on the VHL E3 ligase, low expression or mutations in VHL can impair its function.
-
Mutations in EZH2: Mutations in the EZH2 protein could prevent this compound from binding effectively.
-
Upregulation of compensatory signaling pathways: Cells may adapt to the loss of EZH2 by upregulating other pro-survival pathways.
-
Increased drug efflux: Overexpression of drug efflux pumps can reduce the intracellular concentration of this compound.
-
Q3: How can I determine if my cell line has developed resistance to this compound?
To confirm resistance, you should perform a dose-response experiment and calculate the IC50 (half-maximal inhibitory concentration) or DC50 (half-maximal degradation concentration) of this compound in your suspected resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 or DC50 value in the suspected resistant line is a strong indicator of acquired resistance.
Q4: What are the known signaling pathways that might be upregulated to compensate for EZH2 degradation?
EZH2 is involved in regulating multiple signaling pathways. Upon its degradation, cells may activate compensatory pathways to promote survival and proliferation. Potential pathways include:
-
PI3K/Akt signaling: This is a major pro-survival pathway that can be activated in response to various cellular stresses, including targeted therapy.
-
Wnt/β-catenin signaling: EZH2 can regulate components of the Wnt pathway, and its loss may lead to the activation of this pathway.
-
MAPK/ERK signaling: This pathway is crucial for cell proliferation and can be activated as a bypass mechanism.
Data Tables
Table 1: this compound In Vitro Efficacy Data
| Cell Line | Cancer Type | Assay | Metric | Value | Reference |
| EOL-1 | Acute Myeloid Leukemia (AML) | Western Blot | DC50 (24h) | 34.4 ± 10.7 nM | [3] |
| EOL-1 | Acute Myeloid Leukemia (AML) | Cell Viability | IC50 | 0.11 µM | [3] |
| BT549 | Triple-Negative Breast Cancer (TNBC) | Cell Viability | IC50 | 1.45 µM | [3] |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | Cell Viability | IC50 | 0.45 µM | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | Cell Viability | IC50 | 0.57 µM | [4] |
Note: DC50 is the concentration of the degrader that results in 50% degradation of the target protein. IC50 is the concentration of the drug that inhibits a biological process (e.g., cell proliferation) by 50%.
Troubleshooting Guides
Issue 1: Reduced or No EZH2 Degradation Observed by Western Blot
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Concentration | Perform a dose-response experiment to determine the optimal DC50 for your cell line. |
| Short Treatment Duration | Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal treatment time for maximal degradation. |
| Low VHL Expression | Verify VHL protein levels in your cell line by Western blot. If VHL levels are low, consider using a cell line with higher VHL expression for positive control. |
| EZH2 or VHL Mutation | Sequence the EZH2 and VHL genes in your cell line to check for mutations that may interfere with this compound binding or VHL function. |
| Proteasome Inhibition | Ensure that other treatments or cellular conditions are not inhibiting the proteasome. As a control, co-treat with a known proteasome inhibitor (e.g., MG132); this should rescue EZH2 from degradation. |
| Poor Antibody Quality | Use a validated antibody for EZH2. Ensure the antibody is stored correctly and has not expired. |
| Technical Errors in Western Blotting | Refer to a general Western blot troubleshooting guide for issues such as poor transfer, incorrect antibody dilutions, or detection problems. |
Issue 2: No Decrease in Cell Viability (e.g., MTT or CellTiter-Glo Assay)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Ineffective EZH2 Degradation | First, confirm EZH2 degradation by Western blot (see Issue 1). If EZH2 is not being degraded, cell viability will likely not be affected. |
| Cell Line Not Dependent on EZH2 | Some cell lines may not rely on EZH2 for survival. Confirm the EZH2 dependency of your cell line using a complementary method, such as siRNA or CRISPR-mediated knockout of EZH2. |
| Activation of Compensatory Pathways | Investigate the activation of pro-survival pathways (e.g., PI3K/Akt, Wnt/β-catenin) by Western blot for key phosphorylated proteins in these pathways. |
| Incorrect Assay Timing | The effect on cell viability may take longer to manifest than EZH2 degradation. Perform a longer time-course experiment for the viability assay (e.g., 48, 72, 96 hours). |
| MTT Assay-Specific Issues | The MTT assay measures metabolic activity, which may not always directly correlate with cell viability. Consider using an orthogonal assay that measures a different hallmark of cell death, such as apoptosis (Annexin V staining). |
| High Cell Seeding Density | Overly confluent cells may be less sensitive to treatment. Optimize the initial cell seeding density. |
Issue 3: Inconclusive Apoptosis Assay Results (Annexin V/PI Staining)
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Suboptimal Treatment Time | Apoptosis is a dynamic process. Perform a time-course experiment to capture the peak of apoptotic events. Early time points may show more early apoptotic cells (Annexin V+/PI-), while later time points may show more late apoptotic/necrotic cells (Annexin V+/PI+). |
| Low Level of Apoptosis Induction | If EZH2 degradation does not induce a strong apoptotic response, consider that the primary effect may be cytostatic (inhibition of proliferation) rather than cytotoxic. Analyze cell cycle progression by flow cytometry. |
| Technical Issues with Staining | Ensure the Annexin V binding buffer contains sufficient calcium. Avoid harsh cell handling that could induce necrosis. Use appropriate compensation controls for flow cytometry. |
| Cell Clumping | Cell aggregates can lead to inaccurate flow cytometry readings. Ensure a single-cell suspension before analysis. |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: The next day, treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO) and a no-cell control (media only).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the dose-response curve and calculate the IC50 value.
Apoptosis Detection using Annexin V/PI Staining
This protocol is for quantifying apoptotic cells by flow cytometry.
Materials:
-
6-well cell culture plates
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the appropriate duration. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation agent (e.g., TrypLE).
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
EZH2 and VHL Protein Level Assessment by Western Blot
This protocol is for determining the protein levels of EZH2 and VHL.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-EZH2, anti-VHL, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as required. Wash cells with cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (β-actin or GAPDH).
Visualizations
Caption: Mechanism of action of this compound, an EZH2 PROTAC degrader.
Caption: Potential mechanisms of cell line resistance to this compound.
Caption: A logical workflow for troubleshooting lack of response to this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of precision targeting EZH2 degraders for triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing MS8847 Toxicity In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential in vivo toxicity issues when working with MS8847, a novel EZH2 PROTAC degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and novel proteolysis-targeting chimera (PROTAC) that selectively degrades the Enhancer of Zeste Homolog 2 (EZH2) protein.[1][2][3][4] It functions by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to EZH2, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4] This mechanism allows for the suppression of both the canonical (histone methylation) and non-canonical functions of EZH2.[1][2][3]
Q2: Is there any known in vivo toxicity data for this compound?
A2: In a pharmacokinetic study, this compound was reported to be well-tolerated in Swiss albino mice following a single intraperitoneal (IP) injection of 50 mg/kg, with no obvious clinical signs of toxicity observed.[1] This suggests a good acute safety profile at this dose. However, comprehensive toxicity studies, including dose-range finding, maximum tolerated dose (MTD), and chronic toxicity assessments, have not been extensively published.
Q3: What are the potential on-target toxicities associated with EZH2 degradation?
A3: EZH2 is involved in various cellular processes, including cell cycle regulation and differentiation.[5][6][7] Therefore, on-target degradation of EZH2 in normal tissues could potentially lead to adverse effects. While specific data for this compound is limited, toxicities observed with EZH2 inhibitors in preclinical models have included weight loss.[8] Researchers should monitor for signs of immunosuppression or effects on rapidly proliferating tissues.
Q4: What are the potential toxicities related to recruiting the VHL E3 ligase?
A4: The VHL E3 ligase complex is crucial for the degradation of hypoxia-inducible factors (HIFs).[9][10] Hijacking VHL with a PROTAC could theoretically disrupt this natural process. While VHL inhibitors have been shown to stabilize HIF-1α, they also appear to upregulate VHL protein levels, creating a negative feedback loop that may mitigate excessive HIF stabilization.[10][11] Potential off-target effects of the VHL-ligand component of this compound on other VHL substrates are a theoretical possibility that warrants monitoring.[12]
Q5: What are the general safety concerns for PROTACs that I should be aware of?
A5: PROTACs are a novel modality with unique safety considerations.[13] These include the potential for off-target protein degradation, on-target toxicity in healthy tissues where the target protein is expressed, and the theoretical risk of saturating the ubiquitin-proteasome system.[13][14] The so-called "hook effect," where very high concentrations of a PROTAC can lead to reduced degradation efficacy, is another phenomenon to be aware of during dose-response studies.[13]
Troubleshooting In Vivo Toxicity
This section provides guidance on common issues that may arise during in vivo experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Weight Loss (>15-20%) or Reduced Food/Water Intake | On-target EZH2 inhibition affecting normal physiology. Off-target toxicity. Formulation/vehicle toxicity. | - Monitor body weight and food/water consumption daily.[15] - Consider dose reduction or less frequent dosing schedule. - Include a vehicle-only control group to rule out formulation effects. - Perform interim blood collection for clinical chemistry and hematology analysis. |
| Lethargy, Hunched Posture, or Ruffled Fur | General malaise due to systemic toxicity. | - Conduct daily clinical observations using a scoring system.[15] - Check for signs of dehydration. - If signs are severe, consider humane endpoints as per institutional guidelines. |
| Organ-Specific Toxicity (e.g., elevated liver enzymes, kidney markers) | On-target or off-target effects in specific organs. | - At study termination, perform gross necropsy and collect organs for histopathological examination.[16][17] - Key organs to examine include liver, kidney, spleen, thymus, and bone marrow.[15][16] - Analyze serum chemistry and complete blood counts to identify affected organ systems.[17] |
| Injection Site Reactions (for SC or IP administration) | Formulation issues (e.g., precipitation, inappropriate pH or osmolality). Irritant nature of the compound. | - Ensure the formulation is well-solubilized and at a physiological pH. - Rotate injection sites if possible. - Include a vehicle control to assess the contribution of the formulation to local irritation. - Consider alternative formulations or routes of administration. |
| Lack of Efficacy at a "Well-Tolerated" Dose | Suboptimal pharmacokinetic properties (e.g., poor absorption, rapid clearance). Insufficient target engagement at the tolerated dose. | - Perform a pharmacokinetic (PK) study to determine drug exposure. - Conduct a pharmacodynamic (PD) study to measure EZH2 degradation in tumor and/or surrogate tissues at different doses and time points. |
Experimental Protocols
Protocol 1: Acute Toxicity Study (Dose-Range Finding)
This protocol is designed to determine the maximum tolerated dose (MTD) and identify acute toxicities of this compound. It is based on general principles for acute toxicity testing.[18]
-
Animal Model: Use a relevant rodent species (e.g., Swiss albino or BALB/c mice), 6-8 weeks old, of a single sex to reduce variability.
-
Group Allocation: Assign animals to at least 5 groups (n=3-5 per group): a vehicle control group and four escalating dose groups of this compound. Doses should be selected based on in vitro efficacy data and the previously reported well-tolerated dose of 50 mg/kg.
-
Formulation: Prepare this compound in a sterile vehicle suitable for the chosen route of administration (e.g., intraperitoneal injection). Ensure complete solubilization.
-
Administration: Administer a single dose of this compound or vehicle.
-
Monitoring:
-
Analysis:
Protocol 2: Repeated-Dose Toxicity Study (Sub-Acute)
This protocol assesses the toxicity of this compound following repeated administration, based on OECD guidelines for repeated-dose toxicity studies.[23][24]
-
Animal Model: As in the acute toxicity study.
-
Group Allocation: Assign animals to at least 4 groups (n=5-10 per sex per group): a vehicle control group and three dose groups (low, mid, high) of this compound. The high dose should be selected to induce some evidence of toxicity but not mortality, based on the results of the acute toxicity study.
-
Formulation: As in the acute toxicity study.
-
Administration: Administer this compound or vehicle daily for 14 or 28 days.
-
Monitoring:
-
Conduct daily clinical observations and record body weight at least twice weekly.
-
Perform ophthalmological examinations before the start and at the end of the study.
-
Collect blood samples for hematology and clinical chemistry analysis at termination.
-
-
Analysis:
-
At the end of the dosing period, euthanize the animals.
-
Conduct a full gross necropsy and record organ weights.
-
Perform comprehensive histopathological examination of a standard list of tissues from the control and high-dose groups.[16] Examine any gross lesions and target organs from the lower dose groups as well.[16]
-
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of this compound-induced EZH2 degradation.
EZH2 Downstream Signaling Pathways
Caption: Simplified overview of EZH2 downstream signaling.
VHL E3 Ligase Pathway and Potential for Off-Target Effects
Caption: VHL pathway and its recruitment by this compound.
General Experimental Workflow for In Vivo Toxicity Assessment
Caption: General workflow for preclinical in vivo toxicity assessment.
References
- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EZH2 is downstream of the pRB-E2F pathway, essential for proliferation and amplified in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Toxicity studies of VP 16-213 (I)--Acute toxicity in mice, rats and rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Von Hippel–Lindau (VHL) small-molecule inhibitor binding increases stability and intracellular levels of VHL protein - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. In Vivo Imaging With Confirmation by Histopathology for Increased Rigor and Reproducibility in Translational Research: A Review of Examples, Options, and Resources - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol of histopathology preparation [protocols.io]
- 22. Redbook 2000: IV.B.3. Pathology Considerations in Toxicity Studies | FDA [fda.gov]
- 23. Repeated dose toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Unexpected Western Blot Results with MS8847
Welcome to the technical support center for MS8847. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting Western blot results obtained when working with this compound, a potent and selective EZH2 PROTAC degrader.
Troubleshooting Guides
Western blotting with PROTACs like this compound can sometimes yield unexpected results. This guide provides a structured approach to identifying and resolving common issues.
Summary of Unexpected Western Blot Results with this compound
| Unexpected Result | Potential Cause(s) | Recommended Solution(s) |
| No degradation of EZH2 observed | 1. This compound inactivity: Compound degradation due to improper storage or handling. 2. Suboptimal treatment conditions: Incorrect concentration or incubation time. 3. Cell line resistance: Low expression of the E3 ligase VHL or impaired ubiquitin-proteasome system (UPS). 4. Technical issues with Western blot: Inefficient protein extraction, transfer, or antibody problems. | 1. Compound integrity: Ensure this compound is stored at -80°C for long-term storage and aliquot to avoid freeze-thaw cycles.[1] 2. Optimization: Perform a dose-response (e.g., 0.1 nM to 10 µM) and time-course (e.g., 2, 4, 8, 12, 24 hours) experiment to determine optimal degradation conditions for your cell line.[2][3] 3. Cell line characterization: Verify VHL expression in your cell line. As a control, treat cells with a proteasome inhibitor (e.g., MG132) alongside this compound; a rescue of EZH2 levels would confirm UPS-dependent degradation. 4. Western blot optimization: Refer to the detailed experimental protocol below and general troubleshooting guides.[4][5] |
| Appearance of unexpected bands | 1. Non-specific antibody binding: Primary or secondary antibody cross-reactivity. 2. Protein modifications or isoforms: Post-translational modifications (e.g., ubiquitination) or alternative splice variants of EZH2. 3. Sample degradation: Protease activity during sample preparation.[4][6] | 1. Antibody validation: Use a well-validated EZH2 antibody. Optimize antibody concentrations and blocking conditions. Run a secondary antibody-only control.[7] 2. Further investigation: Higher molecular weight bands could indicate ubiquitinated EZH2, a hallmark of PROTAC activity. This can be confirmed by immunoprecipitation of EZH2 followed by Western blotting for ubiquitin. 3. Sample handling: Always use fresh protease inhibitors in your lysis buffer and keep samples on ice.[6][8] |
| High background on the blot | 1. Insufficient blocking: Blocking time or agent is not optimal. 2. Antibody concentration too high: Non-specific binding of primary or secondary antibodies. 3. Inadequate washing: Insufficient removal of unbound antibodies. | 1. Optimize blocking: Increase blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Try different blocking agents like 5% non-fat milk or BSA.[4][9] 2. Titrate antibodies: Perform a titration to find the optimal antibody concentration that provides a good signal-to-noise ratio.[7] 3. Improve washing: Increase the number and duration of washes with TBST.[7] |
| Weak or no EZH2 signal in control lanes | 1. Low EZH2 expression: The chosen cell line may have low endogenous EZH2 levels. 2. Poor protein extraction or transfer: Inefficient lysis or transfer of high molecular weight proteins. 3. Inactive antibody: Primary antibody has lost activity due to improper storage or multiple freeze-thaw cycles. | 1. Cell line selection: Use a positive control cell line known to express high levels of EZH2 (e.g., certain AML or TNBC cell lines).[2][10] 2. Protocol optimization: Ensure your lysis buffer is appropriate for nuclear proteins and optimize transfer conditions (e.g., use a wet transfer system overnight for large proteins).[8] 3. Antibody quality check: Use a fresh aliquot of the primary antibody and consider purchasing a new, validated antibody if the problem persists. |
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of a successful Western blot experiment with this compound?
A successful experiment will show a dose- and time-dependent decrease in the protein levels of EZH2 in cells treated with this compound compared to vehicle-treated control cells.[2][3] β-actin or GAPDH should be used as a loading control and should remain consistent across all lanes.
Q2: How does this compound work?
This compound is a proteolysis-targeting chimera (PROTAC). It is a heterobifunctional molecule that brings the target protein, EZH2, into proximity with the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2][3] This induced proximity leads to the ubiquitination of EZH2, marking it for degradation by the 26S proteasome.[11]
Q3: My EZH2 band appears at a higher molecular weight after this compound treatment. What does this mean?
This could indicate the presence of poly-ubiquitinated EZH2. Since this compound mediates EZH2 degradation via the ubiquitin-proteasome system, the appearance of higher molecular weight species corresponding to ubiquitinated EZH2 can be an intermediate step before degradation. To confirm this, you can perform an immunoprecipitation for EZH2 and then probe with an anti-ubiquitin antibody.
Q4: I don't see any degradation of EZH2. Could my cell line be resistant to this compound?
Yes, this is a possibility. The efficacy of this compound is dependent on the presence and activity of the VHL E3 ligase and a functional ubiquitin-proteasome system.[2] Cell lines with low VHL expression or mutations in the proteasome machinery may be resistant to this compound-mediated degradation. It is advisable to check the expression of VHL in your cell line of interest.
Q5: Should I expect to see changes in other proteins besides EZH2?
This compound is designed to be a selective degrader of EZH2.[2] However, as EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), its degradation may lead to downstream effects on PRC2-regulated gene expression and potentially the levels of other PRC2 components over time. For direct effects, significant changes in other proteins are not expected in short-term experiments.
Experimental Protocols
Detailed Western Blot Protocol for Assessing this compound-Mediated EZH2 Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 100 nM, 1 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-30 µg of protein per well onto an 8% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF membrane. A wet transfer at 100V for 90 minutes at 4°C is recommended for a protein of EZH2's size (~85 kDa).
-
Verify successful transfer by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
-
Antibody Incubation:
-
Incubate the membrane with a validated primary antibody against EZH2 (diluted in the blocking buffer) overnight at 4°C with gentle agitation.
-
The following day, wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody (diluted in the blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imager.
-
-
Stripping and Re-probing (for loading control):
-
If necessary, strip the membrane using a mild stripping buffer.
-
Repeat the blocking and antibody incubation steps to probe for a loading control protein like β-actin or GAPDH.
-
Visualizations
Caption: Experimental workflow for assessing EZH2 degradation.
Caption: Signaling pathway of this compound-induced EZH2 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bosterbio.com [bosterbio.com]
- 5. southernbiotech.com [southernbiotech.com]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. blog.mblintl.com [blog.mblintl.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 10. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 11. aacrjournals.org [aacrjournals.org]
Technical Support Center: The Impact of MS8847 on PRC2 Complex Components
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of MS8847 and its effects on the Polycomb Repressive Complex 2 (PRC2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly potent, novel proteolysis-targeting chimera (PROTAC) degrader of the Enhancer of zeste homolog 2 (EZH2) protein.[1][2][3] Its mechanism of action involves recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, which then tags EZH2 for degradation by the ubiquitin-proteasome system.[1][2][3] This approach is being explored as a therapeutic strategy to suppress both the canonical (enzymatic) and non-canonical oncogenic activities of EZH2.[2][3][4]
Q2: What is the Polycomb Repressive Complex 2 (PRC2) and what are its core components?
PRC2 is a multi-protein complex that plays a crucial role in epigenetic gene silencing.[5][6] It catalyzes the trimethylation of histone H3 on lysine 27 (H3K27me3), a mark associated with transcriptionally silent chromatin.[5][6] The core components of the PRC2 complex are:
-
EZH2 (or its homolog EZH1): The catalytic subunit responsible for methyltransferase activity.[5][7]
-
EED (Embryonic Ectoderm Development): A scaffolding protein that is essential for the stability and allosteric activation of the PRC2 complex.[7][8] It also recognizes and binds to the H3K27me3 mark, which helps in propagating the repressive signal.[9]
-
SUZ12 (Suppressor of Zeste 12): A crucial component for the integrity and catalytic activity of the PRC2 complex.[5][7]
-
RBBP4/7 (Retinoblastoma-binding protein 4/7): Histone-binding proteins that are part of the core complex.[8]
Q3: Beyond EZH2, does this compound affect other components of the PRC2 complex?
Yes, studies have shown that this compound not only degrades EZH2 but also potently degrades EED.[2] To a lesser extent, it also causes the degradation of SUZ12.[2] This suggests that by targeting EZH2 for degradation, this compound can lead to the destabilization and degradation of the entire PRC2 core complex.
Q4: In which cancer types has this compound shown efficacy?
This compound has demonstrated potent anti-proliferative effects in cell lines of MLL-rearranged (MLL-r) acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][2][3][4] It has also shown efficacy in a 3D in vitro model of TNBC.[2][3]
Q5: How does the activity of this compound compare to traditional EZH2 inhibitors?
Traditional EZH2 inhibitors, such as Tazemetostat (EPZ-6438), target the catalytic activity of EZH2.[10][11] In contrast, this compound is a PROTAC degrader that eliminates the EZH2 protein entirely.[2] This can be advantageous as it also addresses the non-catalytic functions of EZH2, which are not affected by catalytic inhibitors.[2][3][4] Furthermore, this compound has been shown to induce superior EZH2 degradation and anti-proliferative effects compared to previously published EZH2 PROTAC degraders.[2][3]
Quantitative Data Summary
The following table summarizes the quantitative data on the efficacy of this compound in degrading EZH2 in the EOL-1 acute myeloid leukemia cell line.
| Compound | Target | Cell Line | Assay Type | Parameter | Value |
| This compound | EZH2 | EOL-1 | Western Blot | DC50 (24h) | 34.4 ± 10.7 nM |
DC50 (half-maximal degradation concentration) represents the concentration of the compound at which 50% of the target protein is degraded.
Experimental Protocols
Western Blot Analysis of PRC2 Component Degradation
This protocol describes the methodology for assessing the degradation of PRC2 components (EZH2, EED, and SUZ12) in cultured cells following treatment with this compound.
1. Cell Culture and Treatment:
-
Culture your target cells (e.g., EOL-1 for AML, BT549 for TNBC) under standard conditions.
-
Seed the cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., a serial dilution from 1 nM to 10 µM) for a specified duration (e.g., 24 or 48 hours). Include a vehicle control (e.g., DMSO) and potentially a negative control compound.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extracts.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration and denature by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against EZH2, EED, SUZ12, and a loading control (e.g., β-Actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and an imaging system.
5. Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest's band intensity to the loading control's band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Plot the percentage of degradation against the log concentration of this compound to determine the DC50 value.
Visualizations
Caption: Mechanism of action of this compound leading to EZH2 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 5. PRC2 - Wikipedia [en.wikipedia.org]
- 6. The Polycomb Complex PRC2 and its Mark in Life - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are EED inhibitors and how do they work? [synapse.patsnap.com]
- 10. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EZH2 inhibition by tazemetostat: mechanisms of action, safety and efficacy in relapsed/refractory follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Complete EZH2 Degradation with MS8847
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing MS8847 for the complete degradation of EZH2. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a highly potent Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of the Enhancer of Zeste Homolog 2 (EZH2) protein.[1] It functions by simultaneously binding to EZH2 and the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the ubiquitination of EZH2, marking it for degradation by the proteasome. This mechanism allows for the elimination of both the catalytic and non-catalytic functions of EZH2.[2][3]
Q2: What is the optimal concentration and incubation time for this compound?
A2: The optimal concentration and incubation time for this compound are cell-line dependent. For example, in EOL-1 acute myeloid leukemia cells, significant EZH2 degradation is observed at concentrations as low as 100 nM after 24 hours of treatment.[2] We recommend performing a dose-response and time-course experiment for your specific cell line to determine the optimal conditions. A good starting point is to test a concentration range from 10 nM to 1 µM for 24 to 48 hours.
Q3: How can I confirm that EZH2 degradation is occurring via the ubiquitin-proteasome pathway?
A3: To confirm the mechanism of action, you can perform co-treatment experiments. Pre-treating your cells with a proteasome inhibitor (e.g., MG132) or a neddylation inhibitor (e.g., MLN4924) prior to adding this compound should rescue EZH2 from degradation.[2] Additionally, using a negative control compound that does not bind to VHL should not result in EZH2 degradation.[2]
Q4: What are the potential off-target effects of this compound?
A4: While this compound is designed for high selectivity towards EZH2, the potential for off-target effects exists with any small molecule. Comprehensive proteomic studies can be performed to identify any unintended protein degradation. It is also advisable to include relevant negative controls in your experiments to distinguish between on-target and off-target effects.
Troubleshooting Guide
Issue 1: Incomplete or no EZH2 degradation observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration (Hook Effect) | The "hook effect" can occur at high PROTAC concentrations, where binary complexes of PROTAC-EZH2 and PROTAC-VHL predominate over the productive ternary complex. Solution: Perform a wide dose-response curve (e.g., 1 pM to 10 µM) to identify the optimal concentration range for degradation. |
| Insufficient Incubation Time | EZH2 degradation is time-dependent. Solution: Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) at an optimal concentration of this compound to determine the kinetics of degradation in your cell line. |
| Low VHL E3 Ligase Expression | The efficacy of this compound is dependent on the expression of its recruited E3 ligase, VHL. Solution: Confirm VHL expression in your cell line via Western blot or qPCR. If expression is low, consider using a different cell line or a PROTAC that recruits a more abundant E3 ligase. |
| Poor Cell Permeability of this compound | If this compound cannot efficiently enter the cells, it will not be able to induce EZH2 degradation. Solution: While this compound has demonstrated good cellular activity, if permeability is a concern, you may need to consult relevant literature for formulation strategies or consider alternative delivery methods, though this is less common for this compound. |
| Experimental/Technical Issues | Errors in sample preparation, reagent quality, or Western blot procedure can lead to inaccurate results. Solution: Carefully review your experimental protocol. Ensure proper storage and handling of this compound. Use fresh lysis buffers with protease and phosphatase inhibitors. Optimize your Western blot protocol for EZH2 detection. |
Issue 2: High background or non-specific bands on Western blot.
| Possible Cause | Troubleshooting Steps |
| Antibody Concentration Too High | Using too much primary or secondary antibody can lead to non-specific binding. Solution: Titrate your primary and secondary antibodies to determine the optimal dilution that provides a strong signal with minimal background. |
| Insufficient Blocking | Inadequate blocking of the membrane can result in non-specific antibody binding. Solution: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Consider trying different blocking agents (e.g., 5% non-fat milk or 5% BSA in TBST). |
| Inadequate Washing | Insufficient washing between antibody incubations can lead to high background. Solution: Increase the number and/or duration of washes with TBST. Ensure vigorous agitation during washes. |
Quantitative Data
Table 1: In Vitro Efficacy of this compound in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | DC50 (nM) | IC50 (nM) |
| EOL-1 | 34.4 | 110 |
| MV4;11 | Not Reported | 190 |
| RS4;11 | Not Reported | 410 |
DC50: Half-maximal degradation concentration. IC50: Half-maximal inhibitory concentration.
Table 2: In Vitro Efficacy of this compound in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | IC50 (µM) |
| BT549 | 1.45 |
| MDA-MB-468 | 0.45 |
IC50: Half-maximal inhibitory concentration.
Experimental Protocols
Western Blot Protocol for EZH2 Degradation
This protocol outlines the steps to assess the degradation of EZH2 in cultured cells following treatment with this compound.
1. Cell Lysis
-
Plate cells at a desired density and treat with various concentrations of this compound for the desired amount of time.
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing every 10 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer
-
Normalize protein concentrations for all samples and prepare them by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Visualizations
Caption: Mechanism of this compound-induced EZH2 degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ezh2 (D2C9) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 5. EzH2 Antibody - ChIP-seq Grade (C15410039) | Diagenode [diagenode.com]
- 6. VHL Polyclonal Antibody (PA5-13488) [thermofisher.com]
- 7. VHL Antibody (#68547) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 8. VHL Antibody | Cell Signaling Technology [cellsignal.com]
- 9. beta-Actin Antibody | Cell Signaling Technology [cellsignal.com]
- 10. licorbio.com [licorbio.com]
- 11. abpbio.com [abpbio.com]
- 12. Beta Actin antibody (66009-1-Ig) | Proteintech [ptglab.com]
Validation & Comparative
A Head-to-Head Battle for EZH2 Targeting: A Comparative Analysis of MS8847 and EPZ-6438
In the landscape of epigenetic cancer therapies, the histone methyltransferase EZH2 has emerged as a critical target. Two compounds, MS8847 and EPZ-6438 (Tazemetostat), have garnered significant attention for their ability to modulate EZH2 activity, albeit through distinct mechanisms. This guide provides a detailed comparison of their efficacy, supported by experimental data, to inform researchers, scientists, and drug development professionals.
EPZ-6438, known commercially as Tazverik®, is an established EZH2 inhibitor that has received FDA approval for certain types of follicular lymphoma.[1][2] It functions by competitively binding to the S-adenosylmethionine (SAM) binding site of EZH2, thereby inhibiting its methyltransferase activity.[3][4] In contrast, this compound represents a newer class of molecule known as a proteolysis-targeting chimera (PROTAC). This compound is a highly potent EZH2 PROTAC degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to the EZH2 protein, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6][7] This fundamental difference in their mechanism of action underpins their varying efficacy across different cancer types.
Data Presentation: Quantitative Efficacy Comparison
The following tables summarize the in vitro efficacy of this compound and EPZ-6438 in various cancer cell lines.
| This compound: In Vitro Efficacy | |||
| Cell Line | Cancer Type | Metric | Value |
| EOL-1 | Acute Myeloid Leukemia (AML) | DC50 (EZH2 Degradation) | 34.4 ± 10.7 nM[8] |
| EOL-1 | Acute Myeloid Leukemia (AML) | IC50 (Cell Proliferation) | 0.11 µM[1] |
| MV4;11 | Acute Myeloid Leukemia (AML) | IC50 (Cell Proliferation) | 0.17 µM[1] |
| RS4;11 | Acute Myeloid Leukemia (AML) | IC50 (Cell Proliferation) | Not explicitly quantified, but potent inhibition observed[1] |
| BT549 | Triple-Negative Breast Cancer (TNBC) | IC50 (Cell Proliferation) | 1.45 µM[1][8] |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | IC50 (Cell Proliferation) | 0.45 µM[1][8] |
| EPZ-6438 (Tazemetostat): In Vitro Efficacy | |||
| Cell Line | Cancer Type | Metric | Value |
| WSU-DLCL2 (EZH2 Y646F mutant) | Diffuse Large B-cell Lymphoma (DLBCL) | IC50 (H3K27Me3 Inhibition) | 9 nM[5] |
| WSU-DLCL2 (EZH2 Y646F mutant) | Diffuse Large B-cell Lymphoma (DLBCL) | IC50 (Cell Proliferation, 6-day) | 0.28 ± 0.14 µM[9] |
| OCI-LY19 (EZH2 wild-type) | Diffuse Large B-cell Lymphoma (DLBCL) | IC50 (H3K27Me3 Inhibition) | Comparable to mutant cell lines[9] |
| OCI-LY19 (EZH2 wild-type) | Diffuse Large B-cell Lymphoma (DLBCL) | IC50 (Cell Proliferation, 11-day) | Not significantly affected[9] |
| Various Lymphoma Cell Lines (EZH2 mutant) | Non-Hodgkin Lymphoma | IC50 (Cell Proliferation) | Sensitive[10] |
| Various Lymphoma Cell Lines (EZH2 wild-type) | Non-Hodgkin Lymphoma | IC50 (Cell Proliferation) | Less sensitive than mutant lines[10] |
| BT549 | Triple-Negative Breast Cancer (TNBC) | IC50 (Cell Proliferation) | No effect[1][8] |
| MDA-MB-468 | Triple-Negative Breast Cancer (TNBC) | IC50 (Cell Proliferation) | No effect[1][8] |
A key finding from comparative studies is the differential activity of these two compounds in TNBC. While this compound effectively suppresses the growth of TNBC cell lines, the parent EZH2 inhibitor EPZ-6438 has no effect.[1][8] This suggests that the anti-cancer activity of this compound in this context is driven by the degradation of the EZH2 protein itself, rather than just the inhibition of its methyltransferase activity, highlighting the potential of PROTAC degraders to address non-canonical functions of EZH2.[1][8][11]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of this compound and EPZ-6438 are visualized in the following diagrams.
Experimental Protocols
Cell Viability Assays
To determine the half-maximal inhibitory concentration (IC50) for cell proliferation, various cancer cell lines were treated with increasing concentrations of either this compound or EPZ-6438. Cell viability was typically assessed after a period of 5 to 11 days using a luminescent cell viability assay, such as the CellTiter-Glo® assay (Promega).[6][10] This assay quantifies ATP, which is an indicator of metabolically active cells. The luminescence signal is proportional to the number of viable cells. Data is then normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis.
Western Blotting for EZH2 Degradation and Histone Methylation
To assess the degradation of EZH2 by this compound and the inhibition of H3K27 trimethylation by EPZ-6438, Western blotting was employed.
-
Sample Preparation: Cells were treated with the respective compounds for a specified duration (e.g., 24-48 hours). Whole-cell lysates were prepared using a suitable lysis buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Antibody Incubation: The membranes were blocked and then incubated with primary antibodies specific for EZH2, H3K27me3, total Histone H3 (as a loading control), and/or beta-actin (as a loading control). Subsequently, membranes were incubated with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands was quantified using densitometry software.
For this compound, the half-maximal degradation concentration (DC50) was determined by quantifying the reduction in EZH2 protein levels at various concentrations of the compound.[8] For EPZ-6438, the IC50 for H3K27me3 inhibition was determined by quantifying the reduction in the H3K27me3 signal relative to total H3.[5]
In Vivo Xenograft Studies (EPZ-6438)
The in vivo efficacy of EPZ-6438 has been evaluated in mouse xenograft models of non-Hodgkin lymphoma.
-
Tumor Implantation: Human lymphoma cell lines (e.g., WSU-DLCL2) were subcutaneously implanted into immunodeficient mice.[3][5]
-
Treatment: Once tumors reached a specified size, mice were randomized into treatment and vehicle control groups. EPZ-6438 was administered orally at various doses and schedules.[3][5]
-
Efficacy Assessment: Tumor volume was measured regularly throughout the study. The antitumor activity was assessed by comparing the tumor growth in the treated groups to the control group. In some studies, complete and sustained tumor regressions were observed.[5][12]
Conclusion
This compound and EPZ-6438 represent two distinct and powerful approaches to targeting EZH2 in cancer. EPZ-6438 has demonstrated clinical efficacy as an EZH2 inhibitor, particularly in EZH2-mutant lymphomas. This compound, as a PROTAC degrader, offers a novel mechanism that not only inhibits EZH2's catalytic activity but also eliminates the protein entirely. This has shown a clear advantage in cancer types like TNBC where the non-catalytic functions of EZH2 may play a more significant oncogenic role. The choice between these two strategies may ultimately depend on the specific cancer type and its underlying dependency on the catalytic versus non-catalytic functions of EZH2. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of EZH2 degraders like this compound across a broader range of malignancies.
References
- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. apexbt.com [apexbt.com]
- 5. EZH2i EPZ-6438 and HDACi vorinostat synergize with ONC201/TIC10 to activate integrated stress response, DR5, reduce H3K27 methylation, ClpX and promote apoptosis of multiple tumor types including DIPG - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EZH2 inhibitors sensitize myeloma cell lines to panobinostat resulting in unique combinatorial transcriptomic changes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of EZH2 protein stability: new mechanisms, roles in tumorigenesis, and roads to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tazemetostat (EPZ-6438; E-7438) | EZH2 Inhibitor | 1403254-99-8 | histone methyltransferase inhibitor | Buy EPZ6438; E7438 from Supplier InvivoChem [invivochem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 12. researchgate.net [researchgate.net]
Head-to-Head Comparison: MS8847 vs. MS8815 in EZH2 Degradation
A comprehensive analysis of two prominent EZH2 PROTAC degraders for researchers in oncology and drug development.
This guide provides a detailed, data-driven comparison of MS8847 and MS8815, two proteolysis-targeting chimeras (PROTACs) designed to degrade the enhancer of zeste homolog 2 (EZH2). EZH2, the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a critical epigenetic regulator implicated in the pathogenesis of various cancers, including acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC).[1][2] Unlike traditional small molecule inhibitors that only block the catalytic activity of EZH2, PROTACs like this compound and MS8815 are engineered to induce the complete degradation of the EZH2 protein, thereby addressing both its canonical and non-canonical oncogenic functions.[1][3]
Overview and Mechanism of Action
Both this compound and MS8815 are heterobifunctional molecules that function as EZH2 PROTAC degraders.[4][5] They are designed to simultaneously bind to EZH2 and an E3 ubiquitin ligase, specifically the von Hippel-Lindau (VHL) E3 ligase.[3][6] This induced proximity facilitates the ubiquitination of EZH2, marking it for degradation by the 26S proteasome.[2] This mechanism of action leads to the elimination of the entire EZH2 protein, offering a more comprehensive approach to target its oncogenic roles compared to catalytic inhibition alone.[3]
Recent studies have highlighted that this compound is a novel and highly potent EZH2 PROTAC degrader.[3] It has demonstrated superior EZH2 degradation and anti-proliferative effects in multiple MLL-rearranged (MLL-r) acute myeloid leukemia (AML) cell lines when compared to previously reported EZH2 PROTACs, including MS8815.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing the performance of this compound and MS8815.
Table 1: In Vitro Potency and Efficacy
| Parameter | This compound | MS8815 | Cell Line(s) | Reference(s) |
| EZH2 Degradation | Complete degradation at 0.1 - 0.3 μM (24h) | Noticeable degradation at 0.3 μM (48h) | EOL-1 (AML) | [3] |
| Anti-proliferative Activity (IC50) | 0.11 μM (5 days) | 0.42 μM (5 days) | EOL-1 (AML) | [3] |
| EZH2 Inhibition (IC50) | Not explicitly stated | 8.6 nM | Biochemical Assay | [5] |
| EZH1 Inhibition (IC50) | Not explicitly stated | 62 nM | Biochemical Assay | [5] |
| EZH2 Degradation (DC50) | Not explicitly stated | 140 nM | MDA-MB-453 (TNBC) | [5][7] |
Table 2: Pharmacokinetic Properties
| Parameter | This compound | MS8815 | Administration Route | Reference(s) |
| Maximum Plasma Concentration (Cmax) | 3.9 μM | Bioavailable (details not specified) | 50 mg/kg IP (mice) | [3][8] |
| Time to Cmax (Tmax) | 4 hours | Not specified | 50 mg/kg IP (mice) | [3] |
| Plasma Concentration at 9h | > 1 μM | Not specified | 50 mg/kg IP (mice) | [3] |
| Tolerability | Well-tolerated at 50 mg/kg | Not specified | 50 mg/kg IP (mice) | [3] |
Experimental Protocols
Western Blot Analysis for EZH2 Degradation
Objective: To determine the extent of EZH2 protein degradation following treatment with this compound or MS8815.
Protocol:
-
Cell Culture and Treatment: Cancer cell lines (e.g., EOL-1, MV4;11, RS4;11 for AML; BT549 for TNBC) are seeded and cultured under standard conditions.[3][9] Cells are then treated with varying concentrations of this compound, MS8815, or a vehicle control (DMSO) for a specified duration (e.g., 24 or 48 hours).[3][8]
-
Cell Lysis: After treatment, cells are harvested and lysed using a suitable lysis buffer containing protease inhibitors to prevent protein degradation.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay, such as the BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for EZH2. A loading control antibody (e.g., β-Actin) is also used to ensure equal protein loading.[3]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]
-
Analysis: The intensity of the EZH2 band is quantified and normalized to the loading control to determine the relative level of EZH2 protein.
Cell Viability Assay (WST-8/CCK-8)
Objective: To assess the anti-proliferative effects of this compound and MS8815 on cancer cells.
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of this compound, MS8815, or a vehicle control for a specified period (e.g., 5 days).[3]
-
WST-8 Reagent Addition: At the end of the treatment period, a water-soluble tetrazolium salt (WST-8) reagent (e.g., CCK-8) is added to each well.
-
Incubation: The plates are incubated for a period of 1-4 hours, allowing viable cells to metabolize the WST-8 into a formazan dye.
-
Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.[3]
Visualizations
Caption: Mechanism of action for EZH2 PROTACs this compound and MS8815.
Caption: Workflow for the comparative evaluation of this compound and MS8815.
References
- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. MS8815 | EZH2 PROTAC | Probechem Biochemicals [probechem.com]
Efficacy Showdown: A Comparative Analysis of EZH2 Degraders MS8847 and U3i in Triple-Negative Breast Cancer Models
For Immediate Release
In the landscape of targeted cancer therapies, particularly for aggressive malignancies like Triple-Negative Breast Cancer (TNBC), Proteolysis Targeting Chimeras (PROTACs) have emerged as a promising modality. This guide provides a detailed comparison of two such EZH2-targeting PROTACs, MS8847 and U3i, summarizing their efficacy in TNBC models based on available preclinical data. This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology.
Introduction to this compound and U3i
Both this compound and U3i are heterobifunctional molecules designed to induce the degradation of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase frequently overexpressed in TNBC and implicated in its progression. EZH2's role extends beyond its canonical methyltransferase activity, with non-canonical functions also contributing to oncogenesis. PROTACs like this compound and U3i offer a therapeutic advantage over traditional inhibitors by eliminating the entire EZH2 protein, thereby addressing both its catalytic and non-catalytic functions.
The fundamental difference in their mechanism lies in the E3 ubiquitin ligase they recruit. This compound co-opts the von Hippel-Lindau (VHL) E3 ligase, while U3i utilizes the Cereblon (CRBN) E3 ligase to tag EZH2 for proteasomal degradation.
Quantitative Efficacy Comparison
The following tables summarize the available quantitative data on the anti-cancer effects of this compound and U3i in various TNBC cell line models.
Table 1: In Vitro Cell Viability (IC50)
| Compound | Cell Line | IC50 (µM) |
| This compound | BT549 | 1.45 |
| MDA-MB-468 | 0.45 | |
| U3i | MDA-MB-231 | 0.57 |
| MDA-MB-468 | 0.38 |
Table 2: EZH2 Degradation
| Compound | Cell Line | Conditions | Outcome |
| This compound | BT549 | 48-hour treatment | Potent, concentration-dependent degradation |
| U3i | TNBC Cells | Not specified | Induces degradation of the PRC2 complex |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.
Caption: Mechanism of EZH2 degradation by this compound and U3i.
Caption: A generalized workflow for evaluating the efficacy of PROTACs in TNBC cell lines.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in the comparison.
Cell Viability Assay (for this compound)
-
Cell Lines: BT549 and MDA-MB-468.
-
Assay: WST-8 assay (Cell Counting Kit-8, CCK-8).
-
Procedure:
-
Cells were seeded in 96-well plates at an appropriate density.
-
After allowing the cells to adhere, they were treated with varying concentrations of this compound.
-
The treatment was carried out for 5 days.
-
Following the treatment period, WST-8 reagent was added to each well and incubated.
-
The absorbance was measured at 450 nm using a microplate reader to determine cell viability.
-
IC50 values were calculated from the dose-response curves.
-
Western Blot Analysis (General Protocol)
-
Objective: To determine the extent of EZH2 protein degradation.
-
Procedure:
-
TNBC cells were treated with either this compound or U3i at various concentrations for a specified duration (e.g., 48 hours).
-
Cells were harvested and lysed to extract total protein.
-
Protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody specific for EZH2.
-
A loading control antibody (e.g., β-actin) was used to ensure equal protein loading.
-
The membrane was then incubated with a corresponding secondary antibody.
-
Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
-
Apoptosis Assay (for U3i)
While specific details for the apoptosis assay with U3i were not fully available in the reviewed literature, a general protocol is as follows:
-
Assay: Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry.
-
Procedure:
-
TNBC cells were treated with U3i for a predetermined time.
-
Both adherent and floating cells were collected.
-
Cells were washed and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI were added to the cell suspension.
-
After incubation in the dark, the cells were analyzed by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Discussion and Conclusion
Both this compound and U3i demonstrate significant promise as EZH2-degrading agents for the treatment of TNBC. The available data indicates that both compounds effectively induce EZH2 degradation and inhibit cell proliferation in TNBC cell lines.
Furthermore, U3i has been reported to induce apoptosis in TNBC cells and to degrade the entire PRC2 complex. This compound has shown efficacy in a 3D in vitro TNBC model, which more closely mimics the in vivo tumor microenvironment.
A Head-to-Head Battle: Comparing VHL and CRBN-Based EZH2 Degraders for Cancer Therapy
For researchers, scientists, and drug development professionals, the targeted degradation of EZH2, a key epigenetic regulator implicated in numerous cancers, presents a promising therapeutic strategy. Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful modality to achieve this, with two E3 ligases, von Hippel-Lindau (VHL) and Cereblon (CRBN), being the most commonly recruited. This guide provides an objective comparison of VHL and CRBN-based EZH2 degraders, supported by experimental data, to aid in the selection and development of next-generation cancer therapeutics.
The fundamental mechanism of both VHL and CRBN-based EZH2 PROTACs involves the formation of a ternary complex between the PROTAC, the EZH2 protein, and the respective E3 ligase. This proximity induces the ubiquitination of EZH2, marking it for degradation by the proteasome. However, the choice of E3 ligase can significantly impact the degrader's performance, including its potency, selectivity, and pharmacokinetic properties.
General Characteristics of VHL and CRBN as E3 Ligases for PROTACs
| Feature | von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| Expression Profile | Predominantly cytosolic, with expression levels regulated by oxygen. Lower expression in some solid tumors under hypoxic conditions. | Broadly and abundantly expressed across many tissues, including hematopoietic cells. Can shuttle between the nucleus and cytoplasm. |
| Kinetics of Ternary Complex | Forms relatively stable and long-lived complexes.[1] | Forms complexes with faster turnover rates.[1] |
| Selectivity | Exhibits a narrower substrate promiscuity, leading to higher selectivity for the target protein.[1] | Has a broader substrate scope, which can sometimes lead to off-target degradation of zinc-finger transcription factors.[1] |
| Ligand Properties | Ligands are typically based on a hydroxyproline scaffold. | Ligands are often derived from immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide.[1] |
Performance Data of VHL and CRBN-Based EZH2 Degraders
The following tables summarize the performance of representative VHL and CRBN-based EZH2 degraders from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions and cell lines used.
VHL-Based EZH2 Degraders
| Degrader | Target Cell Line | DC50 (nM) | Dmax (%) | Antiproliferative IC50/GI50 (µM) | Key Findings & Citations |
| MS8847 | EOL-1 (AML) | 34.4 | >90% | Potent | Superior EZH2 degradation and antiproliferative activity compared to CRBN-based U3i and E7 in MLL-rearranged AML cells.[2] |
| BT549 (TNBC) | Potent | >90% | 1.45 | Effective in solid tumor models.[2] | |
| YM181 | SU-DHL-6 (Lymphoma) | ~1000 (at 1 µM) | ~50% | More potent than EZH2 inhibitor EPZ6438 | VHL-based degraders showed superior degradation and antiproliferative activity compared to their CRBN counterparts in this study.[3] |
| YM281 | SU-DHL-6 (Lymphoma) | Not explicitly stated | Robust | More potent than EZH2 inhibitor EPZ6438 | Demonstrated promising antitumor activity in lymphoma xenografts.[3][4] |
| UNC6852 | HeLa | Not explicitly stated | ~80% (EED) | Not cytotoxic up to 30 µM | Selectively degrades PRC2 components EED, EZH2, and SUZ12.[5][6] |
CRBN-Based EZH2 Degraders
| Degrader | Target Cell Line | DC50 (nM) | Dmax (%) | Antiproliferative IC50/GI50 (µM) | Key Findings & Citations |
| E7 | WSU-DLCL-2 (Lymphoma) | Not explicitly stated | ~72% (EZH2) | Significant | Degrades multiple PRC2 subunits.[2] |
| MS177 | MV4;11 (AML) | ~200 | Not explicitly stated | Potent | Effective in suppressing both canonical and non-canonical EZH2 functions.[7] |
| U3i | MDA-MB-468 (TNBC) | Not explicitly stated | Potent | Potent | High specificity for EZH2 degradation in TNBC cells.[2] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental strategies discussed, the following diagrams are provided.
Caption: Mechanisms of VHL and CRBN-based EZH2 Degradation.
Caption: Experimental Workflow for Comparing EZH2 Degraders.
Experimental Protocols
Western Blot for EZH2 Degradation
Objective: To determine the extent of EZH2 protein degradation following treatment with PROTACs.
Materials:
-
Cancer cell lines
-
VHL and CRBN-based EZH2 PROTACs
-
DMSO (vehicle control)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EZH2, anti-SUZ12, anti-EED, anti-H3K27me3, anti-β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with varying concentrations of EZH2 degraders or DMSO for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washes, add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to the loading control to determine the percentage of EZH2 degradation (Dmax) and the half-maximal degradation concentration (DC50).
Cell Viability (MTT) Assay
Objective: To assess the antiproliferative effect of EZH2 degraders.
Materials:
-
Cancer cell lines
-
EZH2 degraders
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Treatment: After 24 hours, treat the cells with a serial dilution of the EZH2 degraders.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 or 96 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the vehicle-treated control and determine the half-maximal growth inhibitory concentration (GI50) or half-maximal inhibitory concentration (IC50).
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To confirm the formation of the EZH2-PROTAC-E3 ligase ternary complex.
Materials:
-
Treated cell lysates
-
Antibodies against the E3 ligase (VHL or CRBN) or a tag on the PROTAC
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blot reagents
Procedure:
-
Lysate Preparation: Prepare cell lysates from cells treated with the PROTAC or vehicle control.
-
Immunoprecipitation: Incubate the lysates with an antibody targeting the E3 ligase (or a tag on the PROTAC) overnight at 4°C. Add protein A/G magnetic beads and incubate for another 1-2 hours.
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Western Blot Analysis: Analyze the eluted samples by western blotting using antibodies against EZH2 and the E3 ligase to confirm their co-precipitation.
Conclusion
The choice between VHL and CRBN-based EZH2 degraders is multifaceted and depends on the specific therapeutic context. VHL-based degraders may offer higher selectivity, which can be advantageous in minimizing off-target effects. However, their efficacy might be limited in hypoxic tumors with low VHL expression. Conversely, the broad expression of CRBN makes CRBN-based degraders applicable to a wider range of cancers, though careful evaluation for off-target effects is warranted.
Recent studies, such as the development of this compound, suggest that VHL-based degraders can achieve superior potency in certain contexts.[2][8] Ultimately, the optimal choice will be guided by empirical data from head-to-head comparisons in relevant cancer models, considering factors such as degradation efficiency, selectivity, and the specific genetic and molecular background of the target cancer. This guide provides a framework and foundational data to inform these critical decisions in the development of novel EZH2-targeting therapies.
References
- 1. Protocols for Western blot | Abcam [abcam.com]
- 2. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cdn.origene.com [cdn.origene.com]
- 5. broadpharm.com [broadpharm.com]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
A Comparative Analysis of MS8847's Selectivity for EZH2
In the landscape of epigenetic drug discovery, the selective targeting of histone methyltransferases is paramount. Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), is a well-validated oncogenic driver in various cancers. A new generation of therapeutic agents, Proteolysis Targeting Chimeras (PROTACs), has emerged, which, unlike traditional inhibitors, induce the degradation of their target proteins. This guide provides a detailed comparison of MS8847, a novel EZH2-targeting PROTAC, with established small-molecule inhibitors, focusing on its selectivity for EZH2.
Executive Summary
This compound is a highly potent and selective EZH2 PROTAC degrader that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][2] Its mechanism of action, which involves the targeted degradation of the EZH2 protein, offers a distinct advantage over traditional catalytic inhibitors by addressing both the enzymatic and non-enzymatic functions of EZH2.[3] Experimental data demonstrates that this compound exhibits exceptional selectivity for EZH2, with minimal activity against other histone methyltransferases, including the closely related homolog EZH1. This high degree of selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Comparative Selectivity Profile
The selectivity of an epigenetic modulator is a critical determinant of its clinical potential. The following table summarizes the selectivity of this compound in comparison to well-characterized EZH2 small-molecule inhibitors.
| Compound | Type | Target | Primary Selectivity Metric | Selectivity over EZH1 | Selectivity over other HMTs | Reference |
| This compound | PROTAC Degrader | EZH2 | DC50: 34.4 ± 10.7 nM (EOL-1 cells) | Does not degrade EZH1 | No significant inhibition of 20 other protein methyltransferases at 10 µM | [1] |
| Tazemetostat (EPZ-6438) | Small-Molecule Inhibitor | EZH2 | Ki: 2.5 nM | 35-fold | >4,500-fold over 14 other HMTs | [4][5] |
| GSK126 | Small-Molecule Inhibitor | EZH2 | Ki: ~0.5 nM | >150-fold | >1000-fold over 20 other HMTs | [6][7][8] |
| UNC1999 | Small-Molecule Inhibitor | EZH2/EZH1 | IC50: 2 nM (EZH2), 45 nM (EZH1) | ~22.5-fold (dual inhibitor) | Highly selective over a broad range of epigenetic targets | [9][10][11] |
Mechanism of Action: Degradation vs. Inhibition
The fundamental difference between this compound and small-molecule inhibitors lies in their mechanism of action. This distinction is crucial for understanding their respective therapeutic profiles.
As depicted in Figure 1, small-molecule inhibitors like Tazemetostat function by competitively binding to the S-adenosylmethionine (SAM) cofactor binding site of EZH2, thereby inhibiting its methyltransferase activity. However, they do not affect the EZH2 protein levels, leaving its non-canonical, scaffolding functions intact. In contrast, this compound forms a ternary complex with EZH2 and the VHL E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the EZH2 protein. This eliminates both the catalytic and non-catalytic oncogenic roles of EZH2.
Experimental Protocols
The validation of this compound's selectivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to characterize EZH2 degraders and inhibitors.
PROTAC-Mediated EZH2 Degradation Assay (Western Blot)
This assay quantitatively assesses the degradation of endogenous EZH2 protein in a cellular context.
a. Cell Culture and Treatment:
-
Seed cells (e.g., EOL-1, MV4;11, or TNBC cell lines) in 6-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) or vehicle control (DMSO) for a specified time course (e.g., 8, 24, 48 hours).
b. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the total protein concentration of the lysates using a BCA assay.
c. Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE on a 4-12% polyacrylamide gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against EZH2 (e.g., from Cell Signaling Technology) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Strip and re-probe the membrane for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
d. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the EZH2 band intensity to the loading control.
-
Plot the normalized EZH2 levels against the concentration of this compound to determine the DC50 (the concentration at which 50% of the protein is degraded).
Histone Methyltransferase (HMT) Selectivity Panel Assay
This biochemical assay evaluates the inhibitory activity of a compound against a panel of different HMTs to determine its selectivity.
a. Assay Principle: The assay measures the transfer of a radiolabeled methyl group from S-adenosyl-L-[methyl-3H]-methionine (³H-SAM) to a histone substrate by a specific HMT.
b. Reagents and Setup:
-
Recombinant HMT enzymes (e.g., a panel of 20 different methyltransferases).
-
Histone substrates (e.g., core histones, specific histone peptides).
-
³H-SAM.
-
Assay buffer (e.g., 20 mM Tris-HCl pH 8.0, 5 mM DTT, 0.01% Triton X-100).
-
Test compound (this compound or inhibitor) at a fixed concentration (e.g., 10 µM for selectivity screening).
c. Assay Procedure:
-
In a 96-well plate, add the assay buffer, the respective HMT enzyme, and the test compound or vehicle control.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of the histone substrate and ³H-SAM.
-
Incubate the reaction for 1 hour at 30°C.
-
Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the proteins and histone substrates.
-
Transfer the reaction mixture to a filter plate and wash to remove unincorporated ³H-SAM.
-
Add scintillation fluid to each well and measure the incorporated radioactivity using a scintillation counter.
d. Data Analysis:
-
Calculate the percentage of inhibition for each HMT relative to the vehicle control.
-
A compound is considered selective if it shows potent inhibition of the primary target (e.g., EZH2) and minimal inhibition (<50%) of other HMTs at the tested concentration.
Conclusion
The experimental evidence strongly supports the high selectivity of this compound for the degradation of EZH2. Its unique PROTAC mechanism, which leads to the elimination of the EZH2 protein, distinguishes it from traditional small-molecule inhibitors and offers a promising therapeutic strategy for cancers dependent on both the catalytic and non-catalytic functions of EZH2. The provided data and protocols serve as a valuable resource for researchers in the field of epigenetics and drug development, enabling a comprehensive evaluation of this compound and its therapeutic potential.
References
- 1. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biofargo.com [biofargo.com]
- 7. GSK126, EZH2 methyltransferase inhibitor (CAS 1346574-57-9) | Abcam [abcam.com]
- 8. Blocking EZH2 methylation transferase activity by GSK126 decreases stem cell-like myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Orally Bioavailable Chemical Probe of the Lysine Methyltransferases EZH2 and EZH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UNC1999, EZH2 methyltransferase inhibitor (CAS 1431612-23-5) | Abcam [abcam.com]
- 11. Selective inhibition of EZH2 and EZH1 enzymatic activity by a small molecule suppresses MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
MS8847 Demonstrates Superior Anti-proliferative Efficacy Over YM281 in Cancer Cell Lines
A comprehensive analysis of preclinical data reveals that MS8847, a novel EZH2 PROTAC degrader, exhibits more potent anti-proliferative effects compared to YM281 in various cancer cell models, including MLL-rearranged acute myeloid leukemia (AML) and triple-negative breast cancer (TNBC). Both molecules are designed to induce the degradation of the EZH2 protein, a key epigenetic regulator implicated in cancer development, by hijacking the von Hippel-Lindau (VHL) E3 ligase. However, comparative studies indicate that this compound achieves superior EZH2 degradation and, consequently, more effective inhibition of cancer cell growth.
This compound has been identified as a highly potent EZH2 PROTAC (Proteolysis Targeting Chimera) degrader that effectively recruits the VHL E3 ligase to target EZH2 for ubiquitination and subsequent degradation by the proteasome.[1][2][3] This mechanism of action is shared by YM281, which also functions as a VHL-based EZH2 degrader.[4][5] The primary advantage of this degradation approach over simple inhibition is the potential to eliminate both the enzymatic and non-enzymatic functions of EZH2, which are known to contribute to tumorigenesis.[5][6]
Direct comparative studies have highlighted the superior performance of this compound. In MLL-rearranged AML cell lines, this compound induced more profound EZH2 degradation and demonstrated greater anti-proliferative activity than YM281 and other previously reported EZH2 PROTACs.[2] This enhanced efficacy of this compound has also been observed in TNBC cell lines, where it potently degrades EZH2 and inhibits cell growth.[2][6]
Quantitative Comparison of Anti-proliferative Activity
The following table summarizes the available quantitative data comparing the anti-proliferative effects of this compound and YM281 in various cancer cell lines.
| Cell Line | Cancer Type | Compound | IC50 / GI50 (µM) | Reference |
| EOL-1 | MLL-rearranged Acute Myeloid Leukemia | This compound | Most potent among 5 degraders tested | [2] |
| RS4;11 | MLL-rearranged Acute Myeloid Leukemia | This compound | 0.41 | [2] |
| BT549 | Triple-Negative Breast Cancer | This compound | More potent than YM281 | [2][7] |
| MDA-MB-468 | Triple-Negative Breast Cancer | YM281 | 2.9 - 3.3 | [7] |
| SUM159 | Triple-Negative Breast Cancer | YM281 | 2.9 - 3.3 | [7] |
Mechanism of Action: EZH2 Degradation Pathway
Both this compound and YM281 function as PROTACs that link the EZH2 protein to the VHL E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of EZH2 by the 26S proteasome. This process effectively removes EZH2 from the cell, disrupting its oncogenic functions.
Experimental Protocols
The anti-proliferative effects and EZH2 degradation capabilities of this compound and YM281 were assessed using standard molecular and cell biology techniques.
Cell Viability Assay (WST-8 Assay)
To quantify the anti-proliferative effects of the compounds, a WST-8 (Water Soluble Tetrazolium salt) assay was employed.
-
Cell Seeding: Cancer cells (e.g., EOL-1, BT549) were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, cells were treated with various concentrations of this compound, YM281, or a vehicle control (e.g., DMSO).
-
Incubation: The treated cells were incubated for a specified period (e.g., 5 days).[2]
-
WST-8 Reagent Addition: After the incubation period, WST-8 reagent was added to each well.
-
Measurement: The plates were incubated for a further 1-4 hours, and the absorbance was measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values were calculated by plotting the cell viability against the log of the compound concentration.
Western Blotting for EZH2 Degradation
To visualize and quantify the degradation of the EZH2 protein, Western blotting was performed.
-
Cell Lysis: Cells treated with this compound, YM281, or a control for a specific duration (e.g., 24 or 48 hours) were harvested and lysed in a suitable buffer to extract total proteins.[2]
-
Protein Quantification: The protein concentration of the lysates was determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample were separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins were transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: The membrane was blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for EZH2. A primary antibody for a loading control protein (e.g., β-Actin) was also used to ensure equal protein loading.
-
Secondary Antibody and Detection: The membrane was then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which allows for detection via a chemiluminescent substrate.
-
Imaging: The resulting chemiluminescent signal was captured using an imaging system, and the band intensities were quantified to determine the relative levels of EZH2 protein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a novel, highly potent EZH2 PROTAC degrader for targeting non-canonical oncogenic functions of EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design, Synthesis, and Evaluation of VHL-Based EZH2 Degraders to Enhance Therapeutic Activity against Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MS-8847, a VHL-recruiting EZH2 PROTAC degrader with efficacy in MLL-r AML and TNBC cell lines | BioWorld [bioworld.com]
- 7. Targeting Triple-Negative Breast Cancer by a Novel Proteolysis Targeting Chimera Degrader of Enhancer of Zeste Homolog 2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Unidentified Chemicals: A Protocol for MS8847
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. A search for the identifier "MS8847" does not correspond to a universally recognized chemical name in public databases. This indicates that this compound may be a proprietary compound, an internal laboratory identifier, or a novel substance without widespread documentation.
Without a specific Safety Data Sheet (SDS), providing definitive disposal procedures is not possible. However, a systematic and cautious approach is mandatory for handling any poorly documented or unidentified chemical. This guide provides a general operational plan for the safe handling and disposal of such substances, ensuring the safety of laboratory personnel and maintaining environmental compliance.[1]
Immediate Actions for Unidentified Chemicals
If a chemical's identity and hazards are unknown, it must be treated as hazardous. The following steps should be taken immediately:
-
Isolate the Material : Secure the container in a designated, well-ventilated area, away from incompatible materials.[1]
-
Label Clearly : Mark the container with "Caution: Unknown Material for Disposal." Include any and all known identifying information (e.g., "this compound").[1]
-
Do Not Attempt to Characterize : Avoid opening the container or attempting to identify the substance through analytical means unless you are a trained hazardous waste professional.[1][2] Several classes of chemicals can form explosive peroxides with long-term air exposure, making heroic efforts to open a container dangerous.[2]
-
Consult Your Environmental Health & Safety (EHS) Office : Your institution's EHS department is the primary resource for guidance on disposing of unknown chemicals.[1][3] They have the expertise and resources to manage and dispose of such materials safely.
General Protocol for Chemical Waste Disposal
The overriding principle for handling laboratory waste is that no activity should begin without a disposal plan.[4] When faced with an unknown substance like this compound, the following procedural steps will guide you to a safe and compliant disposal outcome.
Step 1: Information Gathering and Identification
The first priority is to identify the chemical. Every effort should be made to properly identify an unknown substance before disposal.[5]
-
Locate the Safety Data Sheet (SDS) : The SDS is the primary source of information for chemical properties, hazards, handling, and disposal procedures.[1][6][7] If this compound is a commercial product, the SDS must be obtained from the manufacturer.
-
Internal Records : Consult laboratory notebooks, purchasing records, and chemical inventories to trace the origin and identity of the substance.[5][7]
-
Consult Colleagues : Ask the Principal Investigator, lab supervisor, or other personnel in the area about the container's origin and potential contents.[5]
Step 2: Hazard Assessment
Once the SDS is located, review it to understand the chemical's hazards. Pay close attention to pictograms, hazard statements (H-statements), and precautionary statements (P-statements).[1] This information is critical for determining how the waste must be segregated and handled.
For disposal purposes, the following sections of the SDS are essential:
| SDS Section | Information Provided | Relevance to Disposal |
| Section 2: Hazard(s) Identification | GHS hazard classifications (e.g., flammable, corrosive, toxic), signal words, pictograms.[7] | Determines the primary hazards of the waste and informs segregation and handling requirements.[7] |
| Section 7: Handling and Storage | Precautions for safe handling and storage, including any incompatibilities with other chemicals.[7] | Informs how the waste should be stored prior to disposal to prevent dangerous reactions.[7] |
| Section 9: Physical and Chemical Properties | Properties such as pH, flash point, and reactivity. | Helps classify the waste (e.g., ignitable, corrosive, reactive).[8] |
| Section 10: Stability and Reactivity | Chemical stability, possibility of hazardous reactions, conditions to avoid, and incompatible materials. | Crucial for preventing accidental mixing of incompatible wastes during accumulation and storage.[4] |
| Section 13: Disposal Considerations | Guidance on proper disposal methods and regulatory requirements. | Provides specific instructions from the manufacturer, though these must be aligned with institutional and local regulations. |
Step 3: Proper Waste Accumulation and Storage
Proper containment and segregation are fundamental to safe chemical disposal.[6]
-
Use Appropriate Containers : Collect waste in containers that are compatible with their contents and can be securely sealed.[3][4][9] For instance, acids should not be stored in metal containers.[3]
-
Segregate Waste : Never mix incompatible waste streams.[4] Keep different chemical classes in separate, clearly labeled containers. Common segregation categories include:
-
Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical names of all constituents, and their approximate concentrations.[6][9][12] Do not use abbreviations or chemical formulas.[9][12]
-
Keep Containers Closed : Waste containers must remain tightly sealed except when waste is being added.[8][9][12] Do not leave funnels in open containers.[12]
-
Satellite Accumulation Areas (SAA) : Store waste at or near the point of generation in a designated SAA.[8][13][14] This area must be under the control of the laboratory personnel generating the waste.[12]
Step 4: EHS Consultation and Disposal
Contact your institution's EHS department for specific disposal instructions and to arrange for pickup.[1] Federal, state, and local regulations prohibit the transportation and disposal of unidentified wastes.[5] If the chemical cannot be identified through diligent record-searching, the EHS office will coordinate the necessary analysis and subsequent disposal, though this may incur significant costs.[2][5]
Workflow for Unidentified Chemical Disposal
The following diagram illustrates the decision-making process for handling a chemical with an unknown or non-standard identifier like this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. unomaha.edu [unomaha.edu]
- 3. acewaste.com.au [acewaste.com.au]
- 4. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Unknown Chemical Waste Disposal | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 6. Effective Lab Chemical Waste Management [emsllcusa.com]
- 7. benchchem.com [benchchem.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 10. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. research.columbia.edu [research.columbia.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
